molecular formula C8H4ClF3N2 B1532457 3-Chloro-5-(trifluoromethyl)-1H-indazole CAS No. 1243407-89-7

3-Chloro-5-(trifluoromethyl)-1H-indazole

カタログ番号: B1532457
CAS番号: 1243407-89-7
分子量: 220.58 g/mol
InChIキー: FHGLFPJUARDZAQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-Chloro-5-(trifluoromethyl)-1H-indazole is a substituted indazole derivative offered for research purposes. This compound serves as a versatile and valuable building block in medicinal chemistry for the synthesis of more complex molecules. The indazole scaffold is a privileged structure in drug discovery, known for its broad spectrum of pharmacological activities . Specifically, indazole derivatives have been identified as key structural motifs in FDA-approved therapeutics and investigational compounds, exhibiting activities such as anti-inflammatory, antitumor, and kinase inhibitory effects . The molecular structure of 3-Chloro-5-(trifluoromethyl)-1H-indazole incorporates two features of high interest in agrochemical and pharmaceutical design: a chloro substituent and a trifluoromethyl group . The trifluoromethyl group, in particular, is known to influence a compound's metabolic stability, lipophilicity, and overall bioavailability. Researchers can utilize the reactive chloro substituent for further functionalization via cross-coupling reactions, enabling the exploration of diverse chemical space around the indazole core . This makes it a critical intermediate for developing novel active compounds. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this and all chemicals with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-chloro-5-(trifluoromethyl)-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-7-5-3-4(8(10,11)12)1-2-6(5)13-14-7/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGLFPJUARDZAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

3-Chloro-5-(trifluoromethyl)-1H-indazole CAS number 57631-13-7

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, high-level scientific insight into the chemical scaffold 3-Chloro-5-(trifluoromethyl)-1H-indazole .

CAS Registry Number: 57631-13-7 (See Isomer Verification below) Chemical Formula: C₈H₄ClF₃N₂ Molecular Weight: 220.58 g/mol

Executive Summary

3-Chloro-5-(trifluoromethyl)-1H-indazole is a "privileged scaffold" in modern drug discovery, serving as a critical intermediate for the synthesis of bioactive small molecules. Its structural utility lies in the orthogonal reactivity of its two primary functional handles: the electrophilic chlorine at the C3 position (enabling cross-coupling reactions) and the nucleophilic nitrogen at the N1 position . The 5-trifluoromethyl group enhances lipophilicity and metabolic stability, making this core ubiquitous in kinase inhibitors, TRP channel modulators, and anti-parasitic agents.

Critical Technical Note on CAS 57631-13-7: Databases occasionally conflate regioisomers. While CAS 57631-13-7 is frequently associated with the title compound, it is also linked to 5-chloro-3-(trifluoromethyl)-1H-indazole in certain commercial catalogs. Researchers must verify the structure via ¹H-NMR or ¹³C-NMR prior to use. This guide focuses strictly on the 3-chloro-5-(trifluoromethyl) isomer (Cl at C3, CF₃ at C5).

Chemical Identity & Physical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 3-Chloro-5-(trifluoromethyl)-1H-indazole
Appearance Off-white to pale yellow crystalline solid
Melting Point 148–152 °C (Typical for 3-halo-5-CF3 analogs)
Solubility Soluble in DMSO, DMF, MeOH, DCM; Insoluble in water
pKa (Calculated) ~11.5 (N-H acidity enhanced by CF₃ group)
LogP ~3.2 (High lipophilicity due to -CF₃)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated

Synthetic Utility & Reactivity Architecture

The strategic value of this scaffold is its ability to serve as a divergent synthesis hub . The C3-chlorine atom is sufficiently reactive for palladium-catalyzed cross-couplings but stable enough to survive standard N-alkylation conditions.

Mechanistic Pathways
  • C3-Functionalization (The "Warhead"): The C3 position functions as an electrophile. While less reactive than C3-bromo or C3-iodo analogs, the C3-chloro moiety undergoes Suzuki-Miyaura and Buchwald-Hartwig couplings efficiently when using electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) palladium complexes.

  • N1 vs. N2 Selectivity: The N1-H is the thermodynamic site of alkylation. However, the 5-CF₃ group exerts an electron-withdrawing effect that can influence the N1/N2 ratio during alkylation. Under basic conditions (Cs₂CO₃/DMF), N1-alkylation typically predominates (>4:1 ratio), but steric bulk in the electrophile can shift this balance.

Visualization of Reactivity

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

IndazoleReactivity Core 3-Chloro-5-(trifluoromethyl)- 1H-indazole Suzuki 3-Aryl/Heteroaryl Derivatives Core->Suzuki Suzuki-Miyaura (Pd-Cat, Ar-B(OH)2) Buchwald 3-Amino Derivatives Core->Buchwald Buchwald-Hartwig (Pd-Cat, Amines) Alkylation N1-Alkylated Scaffolds Core->Alkylation SN2 Alkylation (R-X, Base) Precursor 5-(Trifluoromethyl)- 1H-indazole Precursor->Core Electrophilic Chlorination (C3) Chlorination Reagent: NCS or NaOCl

Figure 1: Divergent synthesis pathways. The C3-Cl handle allows for carbon-carbon or carbon-nitrogen bond formation, while the N1 site allows for solubility tuning or pharmacophore attachment.

Experimental Protocols

Protocol A: Synthesis of 3-Chloro-5-(trifluoromethyl)-1H-indazole

Context: Standard laboratory preparation from the parent indazole.

Reagents:

  • 5-(Trifluoromethyl)-1H-indazole (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Acetonitrile (ACN) or DMF (0.2 M concentration)

Methodology:

  • Dissolution: Charge a round-bottom flask with 5-(trifluoromethyl)-1H-indazole and dissolve in ACN.

  • Addition: Add NCS portion-wise at room temperature (25°C). Note: The reaction is slightly exothermic.

  • Reflux: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.[1] The product typically moves slightly faster (higher R_f) than the starting material due to the halogen.

  • Workup: Cool to room temperature. Concentrate the solvent in vacuo.

  • Purification: Dilute the residue with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Crystallization: Recrystallize from Hexane/CH₂Cl₂ to afford the title compound as an off-white solid.

Protocol B: Suzuki-Miyaura Cross-Coupling at C3

Context: Functionalizing the "Warhead" to create biaryl drug candidates.

Reagents:

  • 3-Chloro-5-(trifluoromethyl)-1H-indazole (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ or Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2.0 M aq. solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Methodology:

  • Inert Setup: Purge the reaction vessel with Nitrogen or Argon.

  • Combination: Add the indazole, boronic acid, and palladium catalyst to the vessel.

  • Solvent Addition: Add degassed 1,4-Dioxane and the aqueous base.

  • Reaction: Heat to 90–100°C for 12–16 hours. Note: C3-Chlorides are sluggish compared to bromides; efficient stirring and temperature control are vital.

  • Validation: Check for the disappearance of the chloride starting material (m/z ~220) and appearance of the coupled product.

  • Isolation: Filter through a Celite pad to remove Palladium residues. Dilute with water, extract with EtOAc, and purify via flash column chromatography.

Medicinal Chemistry Applications

The 3-chloro-5-(trifluoromethyl)-1H-indazole scaffold is a bioisostere for indole and purine systems, frequently appearing in:

  • Kinase Inhibitors: The indazole N1-H and N2 often form hydrogen bond pairs with the hinge region of kinase ATP-binding pockets (e.g., VEGFR, ALK inhibitors). The 3-position substituent projects into the solvent-exposed region or the hydrophobic back-pocket, depending on the vector.

  • TRP Channel Antagonists: Derivatives of this scaffold have shown potency against TRPA1, a target for pain and respiratory diseases. The 5-CF₃ group is critical here for metabolic stability against P450 oxidation.

  • Antiprotozoal Agents: 3-substituted indazoles interfere with parasitic metabolic pathways (e.g., Leishmania), where the electron-poor nature of the 5-CF₃ ring system enhances cellular permeability.

Safety & Handling (MSDS Highlights)

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (H335 - Respiratory Irritation)

  • Handling Precautions:

    • Use in a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety goggles.

    • Incompatibility: Avoid strong oxidizing agents and strong bases (which can deprotonate the N1-H exothermically).

  • Waste Disposal: Halogenated organic waste. Do not drain.

References

  • Synthesis of 3-Chloroindazoles: PrepChem. "Synthesis of 3-cyanomethyl-5-chloro-1H-indazole" (Analogous chemistry for chlorination).

  • Indazole Scaffold Review: National Institutes of Health (PMC). "Indazole – an emerging privileged scaffold: synthesis and its biological significance."

  • Suzuki Coupling Protocols: Organic Chemistry Portal. "Suzuki Coupling - Reaction conditions and catalyst selection."

  • Medicinal Applications (TRPA1): Journal of Medicinal Chemistry. "Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists." (Cited via ACS context).

  • General Properties (PubChem): PubChem CID 95894. "3-Chloro-1H-indazole (Analog Data)."

Sources

A Technical Guide to Chloro-Trifluoromethyl-1H-Indazoles: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

An Important Note on Isomerism: The requested topic, 3-Chloro-5-(trifluoromethyl)-1H-indazole , is an isomer of the more extensively documented compound, 5-Chloro-3-(trifluoromethyl)-1H-indazole (CAS No. 57631-13-7) . Publicly available scientific literature and chemical supplier databases predominantly feature data for the latter. Due to the limited specific information on the 3-Chloro-5-(trifluoromethyl) isomer, this guide will focus on the well-characterized 5-Chloro-3-(trifluoromethyl)-1H-indazole , for which authoritative data is available. The principles of synthesis, reactivity, and application discussed herein provide a strong foundational understanding relevant to this class of molecules.

Abstract

Indazole derivatives are a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to their wide range of biological activities.[1] The incorporation of a trifluoromethyl (-CF3) group and a chlorine (-Cl) atom onto the indazole core significantly modulates the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity.[2] This guide provides a detailed technical overview of 5-Chloro-3-(trifluoromethyl)-1H-indazole, a key heterocyclic building block. We will examine its chemical structure, physicochemical properties, synthetic routes, reactivity, and critical role in the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and professionals in drug discovery and development.

Chemical Identity and Physicochemical Properties

The unique arrangement of the electron-withdrawing trifluoromethyl group at the 3-position and the chloro group at the 5-position defines the chemical behavior and potential of this molecule.

Chemical Structure

Caption: Chemical Structure of 5-Chloro-3-(trifluoromethyl)-1H-indazole.

Chemical Identifiers
IdentifierValueSource
Compound Name 5-Chloro-3-(trifluoromethyl)-1H-indazole[3][4]
CAS Number 57631-13-7[3][4]
Molecular Formula C₈H₄ClF₃N₂[3]
Molecular Weight 220.58 g/mol [3]
SMILES FC(F)(F)C1=NNC2=C1C=C(Cl)C=C2[3]
Physicochemical Properties
PropertyValueSource / Note
Physical Form Powder or crystals
Purity ≥97%[3]
Topological Polar Surface Area (TPSA) 28.68 Ų[3]
LogP 3.2351[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 1[3]
Storage Conditions 2-8°C, Sealed in dry, inert atmosphere[3]

Synthesis and Manufacturing

The synthesis of substituted indazoles can be achieved through various strategies, often involving the formation of the N-N bond and cyclization onto an aromatic ring.[1][5] A common and effective method for creating 3-substituted indazoles is the [3+2] cycloaddition of an in situ generated benzyne with a diazo compound.[6]

Retrosynthetic Analysis

A plausible synthetic route for 5-Chloro-3-(trifluoromethyl)-1H-indazole involves the reaction of a 4-chlorobenzyne intermediate with a trifluoromethyl-containing diazo species. The benzyne can be generated from a readily available precursor like 2-amino-4-chlorobenzoic acid or an o-silylaryl triflate.

retrosynthesis cluster_main Key Disconnection: [3+2] Cycloaddition target 5-Chloro-3-(trifluoromethyl)-1H-indazole benzyne 4-Chlorobenzyne target->benzyne C-N / C-C bond formation diazo Trifluorodiazoethane target->diazo precursor1 2-Amino-4-chlorobenzoic acid benzyne->precursor1 Diazotization & Elimination precursor2 Trifluoroacetic acid derivative diazo->precursor2 Diazo transfer

Caption: Retrosynthetic approach for 5-Chloro-3-(trifluoromethyl)-1H-indazole.

Exemplary Synthetic Protocol: Benzyne Cycloaddition

This protocol is a representative method based on established literature for similar structures.[6][7]

  • Benzyne Precursor Preparation: Start with a suitable ortho-disubstituted benzene, such as 1-amino-2-bromo-4-chlorobenzene or 2-bromo-4-chloro-1-iodobenzene.

  • Generation of 4-Chlorobenzyne: In an aprotic solvent like THF or Dioxane, treat the precursor with a strong base (e.g., n-BuLi, LDA) at low temperature (-78 °C) to induce elimination and form the reactive 4-chlorobenzyne intermediate.

  • Diazo Compound Co-reactant: In a separate flask, prepare trifluorodiazoethane (CF₃CHN₂) from a suitable precursor.

  • [3+2] Cycloaddition: Slowly add the solution containing the diazo compound to the reaction mixture containing the in situ generated 4-chlorobenzyne. Allow the reaction to warm to room temperature.

  • Workup and Purification: Quench the reaction with a proton source (e.g., saturated NH₄Cl solution). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel to yield the 5-Chloro-3-(trifluoromethyl)-1H-indazole. The initial product may be a 3H-indazole which tautomerizes to the more stable 1H-indazole.[5]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the final compound. While specific spectra for this exact isomer are not readily published, the expected features can be reliably predicted.

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (approx. 7.0-8.0 ppm).

    • H4: This proton, situated between the chloro and the fused pyrazole ring, would likely appear as a doublet or singlet-like peak.

    • H6 and H7: These two protons would appear as doublets, coupled to each other.

    • N-H: A broad singlet corresponding to the indazole N-H proton, typically downfield (>10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR: The carbon spectrum will show eight distinct signals. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling.

  • ¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group is expected. Its chemical shift provides definitive evidence of the trifluoromethyl moiety.[8]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z 220, along with a characteristic M+2 peak at m/z 222 with approximately one-third the intensity, confirming the presence of a single chlorine atom.

Reactivity and Applications in Drug Discovery

5-Chloro-3-(trifluoromethyl)-1H-indazole is a versatile intermediate, with multiple reactive sites that can be selectively functionalized. Its value lies in its ability to serve as a rigid scaffold for presenting pharmacophoric groups in a defined three-dimensional space.

Key Reaction Sites

reactivity cluster_reactions Potential Transformations molecule N-H 3-CF3 5-Cl Aromatic Ring alkylation N-Alkylation / Arylation (e.g., Mitsunobu, SₙAr) molecule:n1->alkylation Nucleophilic Site coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) molecule:c5->coupling Coupling Handle eas Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) molecule:c_ring->eas Further Functionalization

Caption: Key reactive sites on the 5-Chloro-3-(trifluoromethyl)-1H-indazole scaffold.

  • N-H Acidity: The proton on the pyrazole nitrogen is weakly acidic and can be deprotonated with a suitable base. The resulting anion is a potent nucleophile, allowing for regioselective N-alkylation or N-arylation, which is a critical step in the synthesis of many kinase inhibitors.

  • C-Cl Bond for Cross-Coupling: The chlorine atom at the 5-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of various aryl, heteroaryl, or alkyl groups, enabling rapid library synthesis for structure-activity relationship (SAR) studies.

  • Aromatic Ring Substitution: The benzene portion of the indazole ring can undergo further electrophilic aromatic substitution, although the ring is deactivated by the chloro and trifluoromethyl groups.

Role in Medicinal Chemistry

The indazole scaffold is a key component in numerous clinically approved and investigational drugs, particularly protein kinase inhibitors for oncology.[5]

  • Bioisosterism: The indazole ring is often used as a bioisostere for purines or other bicyclic heterocycles, effectively mimicking their hydrogen bonding patterns with target proteins.

  • Modulation of Properties: The -CF₃ group enhances metabolic stability by blocking potential sites of oxidation and increases lipophilicity, which can improve cell membrane permeability.[2][9] The chlorine atom provides an additional point of interaction within a receptor's binding pocket and serves as a synthetic handle.

  • Therapeutic Targets: Derivatives of chloro-trifluoromethyl indazoles are explored as inhibitors of various kinases (e.g., tyrosine kinases), anti-inflammatory agents, and treatments for other conditions.[5]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are mandatory. The safety profile is inferred from data on structurally related compounds.

  • Hazard Classification: Compounds in this class are typically classified as harmful if swallowed (H302), causing skin irritation (H315), causing serious eye irritation (H319), and potentially causing respiratory irritation (H335).

  • GHS Pictogram: GHS07 (Exclamation Mark) is appropriate for this class of compounds.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended) under an inert atmosphere to prevent degradation.[3]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

5-Chloro-3-(trifluoromethyl)-1H-indazole is a high-value chemical intermediate with significant applications in drug discovery and medicinal chemistry. Its carefully designed substitution pattern imparts desirable physicochemical and metabolic properties, while its multiple reactive sites allow for extensive synthetic diversification. Understanding its synthesis, reactivity, and handling is crucial for scientists aiming to leverage this powerful scaffold in the creation of next-generation therapeutics. Further research into its less-documented isomers, such as 3-Chloro-5-(trifluoromethyl)-1H-indazole, will continue to expand the chemical space available to drug developers.

References

  • PubChem. 3-Chloro-1H-indazole. [Link]

  • Yadav, G., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Wang, L., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • ResearchGate. A straightforward access to 3-trifluoromethyl-1H-indazoles via (3+2)-cycloaddition of arynes with nitrile imines derived from trifluoroacetonitrile. [Link]

  • MDPI. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives. [Link]

  • ATB. 3-Chloro-1H-indazole | C7H5ClN2 | MD Topology | NMR | X-Ray. [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Organic Syntheses. Discussion Addendum for: Synthesis of Substituted Indazoles via [3 + 2] Cycloaddition of Benzyne and Diazo Compounds. [Link]

  • BuyersGuideChem. 3-Chloro-5-(trifluoromethyl)-1H-indazole suppliers and producers. [Link]

  • MDPI. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. [Link]

  • National Center for Biotechnology Information. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. [Link]

  • PubChemLite. 3-(chloromethyl)-5-(trifluoromethyl)-1,2-oxazole. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. [Link]

Sources

Therapeutic applications of 3,5-disubstituted indazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Therapeutic Applications of 3,5-Disubstituted Indazole Derivatives

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for designing potent and selective modulators of a wide array of biological targets. This has led to the development of several FDA-approved drugs and a robust pipeline of clinical candidates.[1][2] Among the various substituted indazoles, the 3,5-disubstituted derivatives have garnered significant attention, demonstrating remarkable efficacy in oncology, neurodegenerative disorders, and inflammatory conditions.

This technical guide provides a comprehensive overview of the therapeutic landscape of 3,5-disubstituted indazole derivatives. We will delve into the synthetic strategies, key molecular targets, mechanisms of action, and relevant experimental protocols, offering researchers and drug development professionals a detailed understanding of this important chemical class.

The Architectural Advantage: Why 3,5-Disubstitution?

The substitution pattern on the indazole ring is crucial for determining biological activity and target specificity. The C3 and C5 positions offer key vectors for chemical diversification, allowing for the precise orientation of functional groups to interact with specific amino acid residues within a target protein's binding site. This disubstitution pattern allows for the simultaneous exploration of different binding pockets, often leading to enhanced potency and selectivity.[3][4] For instance, in many kinase inhibitors, one substituent can act as a hinge-binding motif, while the other can extend into a hydrophobic pocket, creating a highly specific and potent interaction.

Core Synthetic Strategies: Building the Indazole Framework

The construction of the 3,5-disubstituted indazole core can be achieved through various synthetic routes. Modern catalysis, particularly palladium-catalyzed cross-coupling reactions like the Suzuki coupling, has proven to be a powerful tool for introducing diverse aryl and heteroaryl groups at the C5 position of a pre-functionalized indazole, such as 5-bromoindazole.[3][5]

General Workflow for Synthesis

A common and effective strategy involves a multi-step process that allows for modular assembly of the final compound.

G start Starting Material (e.g., 5-Bromo-2-nitro-m-xylene) step1 Cyclization to form 5-Bromoindazole Core start->step1 step2 Functionalization at C3 (e.g., Halogenation, Borylation) step1->step2 step3 Suzuki Coupling at C5 with Aryl/Heteroaryl Boronic Acid step2->step3 step4 Further Modification at C3 (e.g., Amidation, Amination) step3->step4 end Final 3,5-Disubstituted Indazole Derivative step4->end

Caption: A generalized synthetic workflow for 3,5-disubstituted indazole derivatives.

Therapeutic Frontiers of 3,5-Disubstituted Indazoles

The versatility of the 3,5-disubstituted indazole scaffold has enabled its application across multiple disease areas. Below, we explore some of the most prominent therapeutic applications.

Oncology: A Kinase-Centric Approach

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention.[6] Indazole derivatives have proven to be particularly adept at targeting the ATP-binding site of various kinases.[4][7]

Pim Kinases: The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are overexpressed in numerous hematological and solid tumors, where they play a crucial role in cell survival and proliferation. Several series of 3,5-disubstituted indoles and azaindazoles have been developed as potent pan-Pim inhibitors.[6][8] Structure-activity relationship (SAR) studies have shown that substitution at the C3 position with five- or six-membered heterocyclic rings can lead to balanced potency and in vivo stability.[6]

AKT Kinase: As a central node in the PI3K/AKT/mTOR signaling pathway, AKT is a critical regulator of cell growth and survival.[5] A series of 1H-pyridin-4-yl-3,5-disubstituted indazoles have been synthesized and evaluated for their AKT kinase activity. The introduction of aryl groups at the C5 position via Suzuki coupling was a key step in achieving potent inhibition.[5]

Other Kinase Targets: The therapeutic reach of 3,5-disubstituted indazoles in oncology extends to a wide range of other kinases, including:

  • Anaplastic Lymphoma Kinase (ALK): Entrectinib, a potent ALK inhibitor, is based on a 3-amino-5-substituted indazole scaffold.[2][3]

  • Fibroblast Growth Factor Receptors (FGFRs): These are key targets in lung squamous cell carcinoma, and 3-substituted indazole derivatives have been optimized as multi-target inhibitors of FGFR1 and DDR2.[9]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Pazopanib, a multi-kinase inhibitor that targets VEGFR, contains an indazole core.[2][3]

G cluster_downstream Downstream Effects Indazole 3,5-Disubstituted Indazole Derivative Pim Pim Kinase Indazole->Pim Inhibition AKT AKT Kinase Indazole->AKT Inhibition ALK ALK Indazole->ALK Inhibition FGFR FGFR Indazole->FGFR Inhibition Apoptosis Apoptosis Indazole->Apoptosis Induces Proliferation Cell Proliferation & Survival Pim->Proliferation Promotes AKT->Proliferation Promotes ALK->Proliferation Promotes FGFR->Proliferation Promotes

Caption: Inhibition of key oncogenic kinases by 3,5-disubstituted indazole derivatives.

Neurodegenerative Diseases: Targeting Pathological Pathways

The application of indazole derivatives is also expanding into the realm of neurodegenerative diseases, where they target key enzymes and signaling pathways implicated in disease progression.[7][10]

Alzheimer's Disease: A multitarget approach is often considered promising for complex diseases like Alzheimer's. A new family of 5-substituted indazole derivatives has been developed that simultaneously inhibit cholinesterases (AChE/BuChE) and BACE1, two key enzymes in Alzheimer's pathology. Some of these compounds also exhibit anti-inflammatory and neuroprotective effects against Aβ-induced cell death.[11]

Parkinson's Disease: Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of Parkinson's disease.[12] Consequently, potent and brain-penetrant LRRK2 kinase inhibitors based on the indazole scaffold have been developed.[7] These compounds aim to block the aberrant kinase activity associated with LRRK2 mutations.[12]

Inflammation: Modulating the Inflammatory Cascade

Indazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[10][13]

COX-2 Inhibition: Some indazole derivatives have shown a concentration-dependent inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[13] For example, 5-aminoindazole has been shown to be a potent inhibitor of COX-2.[13]

Cytokine Inhibition: The anti-inflammatory effects of some pyrazole derivatives, structurally related to indazoles, have been linked to the inhibition of pro-inflammatory cytokines like TNF-α and IL-1β.[14] This suggests a potential mechanism for indazole derivatives as well.

Quantitative Data Summary

The following table summarizes the in vitro activity of selected 3,5-disubstituted indazole derivatives against various targets.

Compound ClassTargetKey SubstituentsActivity (IC50/Ki)Reference
3,5-disubstituted indolesPim-1, Pim-2, Pim-3Varied C3 and C5 substitutionsIC50 ≤ 2 nM (Pim-1, Pim-3), ≤ 100 nM (Pim-2)[8]
1H-pyridin-4-yl-3,5-disubstituted indazolesAKT KinaseAryl groups at C5Enzyme activity inhibition at 10 µM[5]
3-amino-5-substituted indazoles (Entrectinib)ALKComplex moiety at C5IC50 = 12 nM[2]
6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazolesFGFR1N-(3-(4-methylpiperazin-1-yl)phenyl)carboxamide at C4IC50 = 30.2 ± 1.9 nM[2]
5-substituted indazolesAChE/BuChE, BACE1Varied C5 substitutionsDual inhibition profile[11]
Indazole derivativesCOX-25-amino substitutionIC50 = 12.32 µM[13]

Experimental Protocols

The evaluation of 3,5-disubstituted indazole derivatives involves a range of in vitro and in vivo assays. Below are representative protocols for assessing their anticancer and anti-inflammatory activities.

Protocol 1: In Vitro Antiproliferative Activity (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines.

Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) in 96-well plates at a suitable density and allow them to adhere overnight.[3]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized indazole derivatives (typically in DMSO, diluted with culture medium) for a specified period (e.g., 48-72 hours).[1] A positive control like 5-fluorouracil or doxorubicin is often included.[3][15]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to purple formazan crystals.[1]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value (the concentration that causes 50% inhibition of cell growth) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.[1][3]

Protocol 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard acute inflammation model in rodents.

Methodology:

  • Animal Acclimatization: Use male Wistar or Sprague Dawley rats, acclimatized to laboratory conditions.

  • Compound Administration: Administer the test indazole derivatives orally at a specific dose (e.g., 5 mg/kg). A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug like diclofenac or etoricoxib.[14][16]

  • Induction of Inflammation: After a set time (e.g., 1 hour) post-treatment, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[13]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point relative to the control group.

Conclusion and Future Perspectives

The 3,5-disubstituted indazole scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its synthetic tractability and ability to be tailored for high-affinity interactions with a multitude of biological targets have driven its success in oncology, neurodegeneration, and inflammation. Future research will likely focus on further refining the selectivity of these derivatives to minimize off-target effects, exploring novel therapeutic applications, and developing innovative drug delivery systems to enhance their pharmacokinetic profiles. The continued exploration of the chemical space around the 3,5-disubstituted indazole core promises to yield the next generation of targeted therapeutics for a range of challenging diseases.

References

  • Padmaja, P., Yedukondalu, M., Sridhar, R., Busi, S., & Rao, M. V. B. (2013). Synthesis and Antimicrobial Screening of Novel 3, 5-Disubstituted Indazole Derivatives. Letters in Drug Design & Discovery, 10(7), 625-631.
  • Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. (2018). European Journal of Medicinal Chemistry, 156, 474-484.
  • Padmaja, P., et al. (2013). Synthesis and Antimicrobial Screening of Novel 3, 5-Disubstituted Indazole Derivatives. Letters in Drug Design & Discovery.
  • Chen, H., et al. (2011). Discovery of novel 3,5-disubstituted indole derivatives as potent inhibitors of Pim-1, Pim-2, and Pim-3 protein kinases. Bioorganic & Medicinal Chemistry Letters, 21(21), 6434-6438.
  • Sirsand, S. B., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055–1062.
  • BenchChem. (n.d.).
  • Padmaja, P., et al. (2013). Synthesis and Antimicrobial Screening of Novel 3, 5-Disubstituted Indazole Derivatives. Letters in Drug Design & Discovery.
  • Wang, Y., et al. (2023).
  • BenchChem. (n.d.).
  • Discovery of 3,5-substituted 6-azaindazoles as potent pan-Pim inhibitors. (2025).
  • Kaur, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1466-1495.
  • Guedes, J. V., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).
  • Zhang, S., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
  • Liu, Z., et al. (2019). Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma. European Journal of Medicinal Chemistry, 163, 671-689.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Medicinal Chemistry.
  • Kumar, V., et al. (2017). TNF-α and IL-1β inhibitors, 3, 5-disubstituted-4, 5-dihydro-1H-pyrazoles. Biomedical Research, 28(10), 4316-4323.
  • Youssif, B. G. M., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry, 126, 105922.
  • Thippeswamy, A. H. M., et al. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 9(12), FF01–FF04.
  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(6), 943-952.
  • Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications. (2025). Current Medicinal Chemistry.
  • Guedes, J. V., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).
  • Kumar, V., et al. (2024).
  • Pérez-Areales, F. J., et al. (2022). Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2247-2262.
  • Zhou, H., et al. (2020). 1-Pyrazolyl-5,6-Disubstituted Indazole Derivatives as LRRK2 Inhibitors for Treating Parkinson's Disease. ACS Medicinal Chemistry Letters, 12(1), 114-120.

Sources

Methodological & Application

Application Note: Regioselective N-Alkylation of 3-Chloro-5-(trifluoromethyl)-1H-indazole

[1]

Executive Summary & Challenge Analysis

The 3-chloro-5-(trifluoromethyl)-1H-indazole scaffold is a high-value intermediate in the development of kinase inhibitors (e.g., Lonafarnib analogs) and modulators of the Wnt/

13-chloro5-trifluoromethyl

1

The Core Challenge: Indazoles exhibit annular tautomerism.[1][2] While the



N1 (thermodynamic)N2 (kinetic)1
  • N1-Alkylation: Generally preferred for stability; correlates with H7 in NOESY.[1]

  • N2-Alkylation: Often required for specific target binding pockets but difficult to access selectively using simple alkyl halides.[1]

This guide provides two distinct, self-validating protocols to selectively access either isomer.

Mechanistic Logic & Pathway Visualization

The regiochemical outcome is dictated by the interplay between thermodynamic control (reversible conditions, stable product) and kinetic control (irreversible conditions, transition state energy).

Pathway Diagram (DOT)

IndazoleAlkylationSubstrate3-Chloro-5-(trifluoromethyl)-1H-indazoleAnionIndazolyl Anion(Delocalized)Substrate->AnionBase Deprotonation(NaH, Cs2CO3)N2_TSN2 Transition State(Dipole Stabilized)Substrate->N2_TSMitsunobu Conditions(H-Bond Guidance)N1_TSN1 Transition State(Sterically Accessible)Anion->N1_TSDissociated Ion Pair(Polar Aprotic Solvent)N1_ProdN1-Alkyl Product(Thermodynamic)N1_TS->N1_ProdIrreversibleAlkylationN2_ProdN2-Alkyl Product(Kinetic)N2_TS->N2_ProdSN2 DisplacementN2_Prod->N1_ProdThermal Rearrangement(High Temp)

Caption: Divergent alkylation pathways. N1 is favored by ionic mechanisms in polar solvents; N2 is favored by neutral, directed mechanisms (Mitsunobu).

Protocol A: Thermodynamic N1-Selective Alkylation

Objective: >95% selectivity for the N1-isomer.[1][3] Mechanism: Uses a "naked" anion in a polar aprotic solvent to favor the formation of the most stable aromatic system (benzenoid structure).[1]

Materials
  • Substrate: 3-chloro-5-(trifluoromethyl)-1H-indazole (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)[1]

  • Electrophile: Alkyl Bromide/Iodide (1.1 equiv)[1]

  • Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide)[1]

  • Temperature:

    
     (Room Temperature)
    
Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve the indazole substrate in anhydrous THF (

    
     concentration).
    
    • Note: For highly unreactive electrophiles, use DMF to increase anion nucleophilicity, though this may slightly erode selectivity compared to THF.

  • Deprotonation: Cool the solution to

    
    . Add NaH portion-wise.
    
    • Observation: Evolution of

      
       gas. The solution often turns yellow/orange due to the formation of the electron-rich anion.[1]
      
    • Critical Step: Stir at

      
       for 30 minutes to ensure complete deprotonation and formation of the solvent-separated ion pair.
      
  • Alkylation: Add the alkyl halide dropwise at

    
    .
    
  • Reaction: Allow the mixture to warm to RT and stir for 2–12 hours. Monitor by TLC or LC-MS.[1]

    • Endpoint: Disappearance of the starting material (

      
       in negative mode MS).[1]
      
  • Workup: Quench with saturated

    
     solution. Extract with EtOAc (
    
    
    ).[1] Wash combined organics with water and brine (crucial if DMF was used).[1] Dry over
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc). The N1 isomer is typically less polar (higher

    
    ) than the N2 isomer.[1]
    

Protocol B: Directed N2-Selective Alkylation (Mitsunobu)

Objective: >80% selectivity for the N2-isomer.[1] Mechanism: The Mitsunobu reaction proceeds via a betaine intermediate.[1][4] The steric bulk of the

1
Materials
  • Substrate: 3-chloro-5-(trifluoromethyl)-1H-indazole (1.0 equiv)

  • Alcohol: Primary or Secondary Alcohol (

    
    ) (1.5 equiv)
    
  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv)[1]
    
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or DEAD (1.5 equiv)[1]

  • Solvent: Anhydrous THF or Toluene

  • Temperature:

    
    
    
Step-by-Step Procedure
  • Mixture Preparation: Dissolve the indazole, the alcohol (

    
    ), and 
    
    
    in anhydrous THF (
    
    
    ) under Argon.
  • Addition: Cool the mixture to

    
    . Add DIAD dropwise over 10–15 minutes.
    
    • Caution: Exothermic reaction. Maintain temperature to prevent side reactions.

  • Reaction: Stir at RT for 12–24 hours.

    • Note: If conversion is low, mild heating (

      
      ) may be required due to the reduced nucleophilicity of the 3-Cl-5-CF3 indazole core.[1]
      
  • Workup: Concentrate the solvent directly.[1]

  • Purification: The crude mixture will contain triphenylphosphine oxide (

    
    ).[1]
    
    • Tip: Triturate with cold diethyl ether/hexanes to precipitate most TPPO before chromatography.

    • Elution: The N2 isomer is typically more polar (lower

      
      ) than the N1 isomer.[1]
      

Characterization & Validation (Self-Validating System)

Distinguishing N1 vs. N2 isomers is the most critical step.[1] Do not rely solely on yield. Use the following NMR signatures.

Comparative Data Table
FeatureN1-Alkyl Isomer (Thermodynamic)N2-Alkyl Isomer (Kinetic)
TLC (

)
Higher (Less Polar)Lower (More Polar)

NMR (

)
Typically Upfield (e.g.,

4.0–5.[1]0)
Typically Downfield (e.g.,

4.5–5.5)

NMR (

)
Distinct shiftDistinct shift
NOESY (Key) Strong correlation between

and H7
NO correlation to H7 ; Correlation to H3 (impossible here as C3=Cl)
HMBC (Key)

correlates to C7a (Junction)

correlates to C3 and C9 (Junction)

NMR
Single peak (Diagnostic shift)Single peak (Distinct shift from N1)
Structural Validation Diagram

N1-Validation:

  • Look for NOE between the alkyl

    
    -protons and the aromatic proton at position 7 (H7).[1]
    
  • H7 is typically a singlet or doublet near

    
     7.5–8.0 ppm.
    
  • Logic: Only the N1 position places the alkyl group in spatial proximity to the benzene ring protons.[1]

N2-Validation:

  • Absence of NOE to H7.

  • HMBC correlation of alkyl protons to the Carbon at position 3 (C-Cl).[1]

Troubleshooting & Optimization

Issue: Low Conversion
  • Cause: The 3-Cl and 5-CF3 groups are electron-withdrawing, reducing the nucleophilicity of the indazole anion.[1]

  • Solution (Protocol A): Switch solvent to DMF or add a crown ether (18-Crown-6) to sequester the cation and increase anion reactivity.[1] Increase temperature to

    
    .
    
  • Solution (Protocol B): Use a more reactive phosphine (e.g.,

    
    ) or a stronger azodicarboxylate (e.g., ADDP).[1]
    
Issue: Poor Regioselectivity (Mixtures)[1]
  • Cause: Solvent effects or steric clashes.

  • Solution:

    • For N1 : Ensure the reaction remains cold (

      
      ) during addition. Use a bulkier counter-ion (e.g., 
      
      
      in DMF).
    • For N2 : Switch solvent to Toluene (non-polar solvents often enhance N2 selectivity in Mitsunobu or metal-catalyzed reactions).[1]

References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.

    • Source: Beilstein Journal of Organic Chemistry, 2021.[5]

    • URL:[Link][1]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul

    • Source: Beilstein Journal of Organic Chemistry, 2024.
    • URL:[Link][1]

  • Troubleshooting regioselectivity in indazole synthesis. Source: BenchChem Technical Guides.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products. [1][6]

    • Source: Molecules (PMC), 2023.
    • URL:[Link]

Application Note: Buchwald-Hartwig Amination of 3-Chloro Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The amination of 3-chloroindazoles represents a significant challenge in medicinal chemistry. Unlike their bromo- or iodo-analogues, 3-chloroindazoles possess a C–Cl bond that is electronically deactivated by the electron-rich indazole ring system. Furthermore, the unprotected N1-H (pKa ~14) can poison palladium catalysts or lead to competitive N-arylation.

This guide provides a field-proven protocol utilizing Third- and Fourth-Generation Buchwald Precatalysts . The methodology prioritizes the use of bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos , RuPhos ) to facilitate the rate-limiting oxidative addition step, coupled with soluble bases like LiHMDS to ensure homogeneous kinetics and functional group tolerance.

Key Mechanistic Challenges
  • Oxidative Addition (OA): The electron-rich nature of the indazole core increases the energy barrier for Pd(0) insertion into the C3–Cl bond.

  • Catalyst Poisoning: The basic N2 nitrogen and acidic N1-H (if unprotected) can coordinate to Pd, arresting the catalytic cycle.

  • Regioselectivity: Competitive coupling at N1 vs. C3 if the substrate is not adequately protected.

Critical Pre-Requisites: Substrate Design

Before attempting the coupling, the substrate must be evaluated for N1-protection.

FeatureUnprotected (N1-H)Protected (N1-R)Recommendation
Reactivity Poor. N1-H deprotonates, forming an indazolide anion that poisons Pd.High. Steric bulk at N1 can actually aid reductive elimination.Mandatory.
Solubility Often poor in non-polar solvents (Toluene).Excellent in Toluene/Dioxane.Use SEM, THP, Boc, or Methyl.
Side Reactions N-Arylation (Ullmann-type) dominates.C-Arylation (Buchwald) favored.Protect N1 before coupling.

Recommended Protecting Groups:

  • SEM (2-(Trimethylsilyl)ethoxymethyl): Stable to base, easily removed with TBAF/TFA.

  • THP (Tetrahydropyranyl): Good stability, removed with acid.

  • Boc (tert-Butyloxycarbonyl): Viable but can be labile at high temperatures (>100°C) with strong nucleophiles.

Optimized Experimental Protocol

This protocol uses a "universal" starting point based on Buchwald's Gen-3/4 precatalyst system. It is designed to overcome the high OA barrier of the 3-chloroindazole.

Materials
  • Substrate: 3-Chloro-1-(protected)-indazole (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst: BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines). Load: 2–5 mol%.

  • Base: LiHMDS (1.0 M in THF, 2.0 equiv) or NaOtBu (1.4 equiv).

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.1 – 0.2 M concentration).

  • Additives: None typically required, though 1-2 equiv of water (if using K3PO4) can sometimes help with inorganic bases (not needed for LiHMDS).

Step-by-Step Procedure
  • Setup: In a nitrogen-filled glovebox or using strict Schlenk technique, charge a reaction vial (equipped with a magnetic stir bar and a Teflon-lined septum cap) with the Pd-Precatalyst (2–5 mol%) and Substrate (1.0 equiv).

    • Note: If using a solid amine or solid base (NaOtBu), add them now.

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

  • Reagent Addition:

    • Add the Amine (if liquid) via microliter syringe.

    • Add LiHMDS solution dropwise. Caution: Exotherm possible.

  • Reaction: Seal the vial and move to a pre-heated heating block at 100°C .

    • Why 100°C? The C–Cl bond on the electron-rich ring requires significant thermal energy to undergo oxidative addition, even with active ligands.

  • Monitoring: Stir for 4–16 hours. Monitor by LCMS. Look for the disappearance of the starting chloride (M) and appearance of product (M + Amine - HCl).

    • Troubleshooting: If conversion stalls at 50%, add a second portion of catalyst (1-2 mol%) and base.

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4, concentrate, and purify via flash chromatography.

Decision Matrix: Optimization Strategy

If the standard protocol fails, consult this matrix to select the next set of conditions.

Observation Diagnosis Corrective Action
No Conversion Oxidative Addition failed.Switch to AdBrettPhos Pd G3 or tBuBrettPhos Pd G3 . Increase temp to 110°C. Use t-Amyl Alcohol as solvent.
Protodehalogenation (Cl replaced by H)Reductive Elimination is too slow; β-hydride elimination competing.Switch to a bulkier ligand (BrettPhos -> tBuBrettPhos ). Increase concentration (0.5 M).
Low Yield / Complex Mixture Catalyst poisoning or base sensitivity.Switch base to K3PO4 (weak base) with tBuOH solvent. Try Pd2(dba)3 + Biarylphosphine (1:1.2 ratio).
Coupling at N1 (if protected) Protecting group migration or cleavage.Switch to SEM or Methyl protection. Avoid Boc.

Mechanistic Visualization

Figure 1: Catalytic Cycle for Deactivated Heteroaryl Chlorides

The diagram below highlights the critical "Oxidative Addition" bottleneck specific to 3-chloroindazoles.

BuchwaldCycle cluster_0 Critical Challenge: Electron-Rich Ring PreCat Pd(II) Precatalyst (BrettPhos Pd G3) ActiveCat Active L-Pd(0) (Monoligated) PreCat->ActiveCat Base Activation OxAdd Oxidative Addition (RATE LIMITING) ActiveCat->OxAdd + 3-Cl-Indazole PdII_Ar_Cl L-Pd(II)-Ar(Cl) OxAdd->PdII_Ar_Cl High Barrier Coordination Amine Coordination & Deprotonation PdII_Ar_Cl->Coordination + Amine / Base (LiHMDS) RedElim Reductive Elimination (Product Release) Coordination->RedElim Form C-N Bond RedElim->ActiveCat Regenerate Pd(0)

Caption: The catalytic cycle emphasizes the high energy barrier of Oxidative Addition (Red) for electron-rich 3-chloroindazoles, necessitating bulky, electron-rich ligands.

Figure 2: Optimization Logic Flow

OptimizationFlow Start Start: 3-Cl-Indazole + Amine CheckProt Is N1 Protected? Start->CheckProt Protect Protect N1 (SEM, THP, Me) CheckProt->Protect No Primary Primary Amine? CheckProt->Primary Yes Protect->Primary Cond1 BrettPhos Pd G3 LiHMDS, 100°C Primary->Cond1 Yes Cond2 RuPhos Pd G3 LiHMDS, 100°C Primary->Cond2 No (Secondary) Result Check LCMS Conversion Cond1->Result Cond2->Result Success Isolate Product Result->Success > 80% Fail < 10% Conv. Result->Fail Low Yield Opt1 Switch Ligand: AdBrettPhos / tBuXPhos Fail->Opt1 No Rxn Opt2 Switch Base/Solvent: K3PO4 / tBuOH Fail->Opt2 Decomp/Messy

Caption: Step-by-step decision tree for selecting ligands and troubleshooting reaction failure based on amine class and observed outcome.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts." Journal of the American Chemical Society, 2014. Link

  • Hartwig, J. F., et al. "Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development." Journal of the American Chemical Society, 2024. Link

  • Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles." Organic Letters, 2010.[1] Link

  • Inamoto, K. "Novel access to indazoles based on palladium-catalyzed amination chemistry."[2] Yakugaku Zasshi, 2008.[2] Link

  • Organic Chemistry Portal. "Buchwald-Hartwig Amination - Reaction Conditions and Ligand Selection." Link

Sources

Synthesis of 3-aryl-5-(trifluoromethyl)-1H-indazoles via Pd-catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Synthesis of 3-Aryl-5-(trifluoromethyl)-1H-indazoles via Pd-Catalysis

Abstract

The 3-aryl-1H-indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. The incorporation of a trifluoromethyl group at the 5-position further enhances pharmacokinetic and metabolic properties, making these compounds highly valuable in drug discovery.[1] This guide provides an in-depth analysis and detailed protocols for the synthesis of 3-aryl-5-(trifluoromethyl)-1H-indazoles, focusing on two robust palladium-catalyzed methodologies: Direct C-H Arylation and Suzuki-Miyaura Cross-Coupling. We will explore the mechanistic underpinnings of these transformations, provide step-by-step experimental procedures, and offer expert insights into reaction optimization and execution. This document is intended for researchers, medicinal chemists, and process development professionals seeking reliable and scalable routes to this important class of molecules.

Introduction: The Significance of Trifluoromethylated Aryl-Indazoles

Indazoles are bicyclic heterocyclic compounds recognized as "privileged scaffolds" due to their prevalence in a wide array of biologically active molecules, including anti-tumor, anti-HIV, and anti-inflammatory agents.[2][3] They are often considered bioisosteres of the indole nucleus, a common motif in natural products and pharmaceuticals.[4] The functionalization of the indazole core, particularly at the C-3 position, is a critical strategy for modulating biological activity.

The introduction of a trifluoromethyl (CF₃) group into a drug candidate is a well-established strategy to improve its metabolic stability, lipophilicity, and binding affinity.[1] The strong carbon-fluorine bond is resistant to metabolic degradation, while the group's electronic properties can significantly alter the molecule's interaction with biological targets.[1] Consequently, the synthesis of molecules like 3-aryl-5-(trifluoromethyl)-1H-indazoles is of paramount interest for developing next-generation therapeutics.[5]

Strategic Approaches to C-3 Arylation

Palladium catalysis offers the most powerful and versatile tools for constructing the C3-aryl bond on the indazole ring. Two primary strategies dominate the field:

  • Direct C-H Arylation: This modern approach forges the C-C bond by directly activating the C-H bond at the 3-position of the indazole and coupling it with an aryl halide. This method is highly atom-economical as it avoids the need for pre-functionalization of the indazole starting material.[6]

  • Suzuki-Miyaura Cross-Coupling: A classic and highly reliable method, this reaction involves coupling a 3-halo-indazole with an arylboronic acid. While it requires an additional step to install the halogen on the indazole core, its broad substrate scope and high functional group tolerance make it an indispensable tool.[2]

Mechanism: The Palladium Catalytic Cycle

The direct C-H arylation of indazoles is believed to proceed through a Pd(II)/Pd(IV) or a related catalytic cycle. The key step is the chelate-assisted C-H activation, where the nitrogen atom of the pyrazole ring directs the palladium catalyst to the C-3 position.

Pd_Catalyzed_CH_Arylation cluster_cycle Catalytic Cycle Pd_II Pd(II) Catalyst (e.g., Pd(OAc)₂) Coordination Coordination Complex Pd_II->Coordination Indazole 5-(CF₃)-1H-Indazole Indazole->Coordination Coordination CH_Activation C-H Activation (Concerted Metalation- Deprotonation) Coordination->CH_Activation Base (e.g., K₂CO₃) Palladacycle Palladacycle Intermediate CH_Activation->Palladacycle Ox_Add Oxidative Addition (Ar-X) Palladacycle->Ox_Add Pd_IV Pd(IV) Intermediate Ox_Add->Pd_IV Red_Elim Reductive Elimination Pd_IV->Red_Elim Forms C-C Bond Red_Elim->Pd_II Catalyst Regeneration Product 3-Aryl-5-(CF₃)-1H-Indazole Red_Elim->Product Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Ox_Add

Caption: Palladium-catalyzed direct C-H arylation cycle.

This process typically involves coordination of the indazole to the Pd(II) center, followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. Oxidative addition of the aryl halide to this intermediate generates a Pd(IV) species, which then undergoes reductive elimination to form the desired C-C bond and regenerate the active Pd(II) catalyst.[7]

Experimental Protocols and Guidelines

Protocol 1: Direct C-3 Arylation of 5-(Trifluoromethyl)-1H-indazole

This protocol is adapted from methodologies that emphasize practicality and avoid costly silver-based additives.[6] It represents a highly efficient and atom-economical route to the target compounds.

Reaction Scheme: 5-(trifluoromethyl)-1H-indazole + Aryl Iodide --(Pd(OAc)₂, Ligand, Base)--> 3-Aryl-5-(trifluoromethyl)-1H-indazole

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
5-(Trifluoromethyl)-1H-indazole186.121.01.0
Aryl Iodide-1.21.2
Palladium(II) Acetate (Pd(OAc)₂)224.500.050.05
1,10-Phenanthroline (Ligand)180.210.100.10
Potassium Carbonate (K₂CO₃)138.212.52.5
Toluene (Anhydrous)-5.0 mL-

Step-by-Step Protocol:

  • Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 5-(trifluoromethyl)-1H-indazole (186 mg, 1.0 mmol), the corresponding aryl iodide (1.2 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol), 1,10-phenanthroline (18.0 mg, 0.10 mmol), and potassium carbonate (345 mg, 2.5 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (5.0 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-aryl-5-(trifluoromethyl)-1H-indazole.

Senior Application Scientist's Note: The choice of an aromatic solvent like toluene is crucial for both reactivity and selectivity in this transformation.[6] 1,10-Phenanthroline is a robust ligand that stabilizes the palladium catalyst and facilitates the C-H activation step. While aryl iodides are more reactive, aryl bromides can also be used, though they may require higher catalyst loading or longer reaction times.[6]

Protocol 2: C-3 Arylation via Suzuki-Miyaura Cross-Coupling

This two-step approach first requires the synthesis of a 3-iodo-indazole intermediate, which is then used in the well-established Suzuki coupling. This method is exceptionally reliable for a wide range of arylboronic acids.

Step A: Synthesis of 3-Iodo-5-(trifluoromethyl)-1H-indazole

  • Setup: In a round-bottom flask, dissolve 5-(trifluoromethyl)-1H-indazole (1.86 g, 10 mmol) and potassium hydroxide (KOH, 1.12 g, 20 mmol) in DMF (30 mL).

  • Iodination: Cool the solution to 0 °C in an ice bath. Add iodine (I₂, 2.80 g, 11 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Workup: Pour the reaction mixture into a beaker containing ice water (100 mL). A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield 3-iodo-5-(trifluoromethyl)-1H-indazole, which can often be used without further purification.

Step B: Suzuki-Miyaura Coupling

Reaction Scheme: 3-Iodo-5-(trifluoromethyl)-1H-indazole + Arylboronic Acid --(PdCl₂(dppf)·CH₂Cl₂, Base)--> 3-Aryl-5-(trifluoromethyl)-1H-indazole

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
3-Iodo-5-(trifluoromethyl)-1H-indazole312.021.01.0
Arylboronic Acid-1.51.5
[1,1'-Bis(diphenylphosphino)ferrocene] dichloropalladium(II), complex with CH₂Cl₂ (PdCl₂(dppf)·CH₂Cl₂)816.640.030.03
Potassium Carbonate (K₂CO₃)138.213.03.0
1,4-Dioxane / Water (4:1)-5.0 mL-

Step-by-Step Protocol:

  • Vessel Preparation: To a microwave vial or Schlenk tube, add 3-iodo-5-(trifluoromethyl)-1H-indazole (312 mg, 1.0 mmol), the arylboronic acid (1.5 mmol), PdCl₂(dppf)·CH₂Cl₂ (24.5 mg, 0.03 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Inert Atmosphere: Purge the vessel with argon or nitrogen.

  • Solvent Addition: Add 1,4-dioxane (4.0 mL) and water (1.0 mL).

  • Reaction: Seal the vessel and heat to 100 °C in an oil bath or using a microwave reactor for 2-6 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Workup & Purification: Follow the same workup and purification procedure (steps 5-7) as described in Protocol 4.1.[2]

Senior Application Scientist's Note: The PdCl₂(dppf) catalyst is highly effective for Suzuki couplings involving heteroaryl halides due to its stability and efficiency.[2] The use of a dioxane/water solvent system is standard, as water is necessary to facilitate the transmetalation step of the catalytic cycle.

Data Summary and Scope

The following table summarizes typical conditions and expected outcomes for the palladium-catalyzed synthesis of 3-aryl-5-(trifluoromethyl)-1H-indazoles, based on literature precedents.

MethodKey ReagentsSolventTemp. (°C)Time (h)Typical YieldReference
Direct C-H Arylation Pd(OAc)₂, 1,10-Phenanthroline, K₂CO₃Toluene12012-2465-90%[6]
Suzuki-Miyaura PdCl₂(dppf)·CH₂Cl₂, K₂CO₃, Arylboronic AcidDioxane/H₂O1002-670-95%[2]

Visualization of Experimental Workflow

The general laboratory workflow for synthesizing and isolating the target compounds is outlined below.

Experimental_Workflow arrow arrow Start Starting Materials (Indazole, Aryl Halide/Boronic Acid) Setup Reaction Setup (Add Reagents, Catalyst, Base, Solvent) Start->Setup Inert Establish Inert Atmosphere (Ar or N₂) Setup->Inert Reaction Pd-Catalyzed Reaction (Heating & Stirring) Inert->Reaction Monitor Monitor Progress (TLC / LC-MS) Reaction->Monitor Workup Aqueous Workup (Quench, Filter, Extract) Reaction->Workup Purify Purification (Flash Column Chromatography) Workup->Purify Characterize Characterization (¹H NMR, ¹³C NMR, HRMS) Purify->Characterize Final_Product Pure 3-Aryl-5-(CF₃)-1H-Indazole Characterize->Final_Product

Caption: General laboratory workflow for Pd-catalyzed synthesis.

Conclusion

Both direct C-H arylation and Suzuki-Miyaura cross-coupling are powerful and reliable palladium-catalyzed methods for the synthesis of 3-aryl-5-(trifluoromethyl)-1H-indazoles. Direct arylation offers a more streamlined and atom-economical approach, while the Suzuki coupling provides exceptional reliability and a vast commercially available substrate pool. The protocols and insights provided in this guide equip researchers with the necessary tools to efficiently synthesize these high-value compounds for applications in drug discovery and development.

References

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. [Link]

  • Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization. ACS Publications. [Link]

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal for Scientific Research and Development. [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules. [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review. MDPI. [Link]

  • Pd- and Cu-catalyzed C–H arylation of indazoles. ResearchGate. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science. [Link]

  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. [Link]

  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. MDPI. [Link]

  • Metal-Free Trifluoromethylation of Indazoles. The Journal of Organic Chemistry. [Link]

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Palladium-catalyzed Direct C-H Nitration and Intramolecular C-H Functionalization for Synthesis of 3-Nitro-1-(phenylsulfonyl)-1H-indazole Derivatives. ResearchGate. [Link]

  • Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles. The Journal of Organic Chemistry. [Link]

  • Efficient synthesis of 3-substituted indazoles using Pd-catalyzed intramolecular amination reaction of N-tosylhydrazones. Semantic Scholar. [Link]

  • Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. [Link]

  • Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. Journal of Medicinal Chemistry. [Link]

  • Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. Journal of Medicinal Chemistry. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

Sources

Application Notes and Protocols: Strategic N-Protection of 1H-Indazoles for Synthetic Advancement

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Nitrogen Conundrum in Modern Synthesis

The 1H-indazole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its versatile biological activities and unique electronic properties. However, the journey of elaborating this privileged heterocycle is often complicated by the presence of its two reactive nitrogen centers, N1 and N2. Direct functionalization of the indazole core frequently leads to mixtures of N1 and N2 isomers, posing significant challenges in purification and compromising overall yield.[1][2][3] To navigate this synthetic hurdle, the strategic implementation of nitrogen protecting groups is not merely a matter of convenience but a critical step that dictates the success of a synthetic campaign.

This comprehensive guide provides an in-depth exploration of protecting group strategies for the 1H-indazole nitrogen. We will delve into the mechanistic rationale behind regioselective protection, provide field-proven protocols for the introduction and cleavage of key protecting groups, and offer a comparative analysis to empower researchers in making informed decisions for their specific synthetic challenges.

The Regioselectivity Challenge: Kinetic vs. Thermodynamic Control

The tautomeric nature of the 1H-indazole ring system, existing as the more stable 1H-indazole and the less stable 2H-indazole tautomer, is central to the challenge of regioselective N-functionalization.[4][5] The outcome of an N-alkylation or N-acylation reaction is a delicate interplay of factors including the choice of base, solvent, electrophile, and the electronic and steric properties of substituents on the indazole ring.[1][4] Generally, N1-substituted indazoles are the thermodynamically more stable products, while N2-substituted indazoles can be favored under certain kinetically controlled conditions.[4]

A judicious choice of protecting group and reaction conditions allows the synthetic chemist to steer the reaction towards the desired N1 or N2 protected intermediate, thereby unlocking specific pathways for further molecular elaboration.

G cluster_0 Indazole N-Protection Decision Indazole 1H-Indazole N1_Protected N1-Protected Indazole (Thermodynamic Product) Indazole->N1_Protected  Thermodynamic  Conditions (e.g., NaH/THF) N2_Protected N2-Protected Indazole (Kinetic/Directed Product) Indazole->N2_Protected  Kinetic/Directed  Conditions (e.g., SEM-Cl) Functionalization Subsequent Functionalization N1_Protected->Functionalization N2_Protected->Functionalization

Caption: Decision workflow for regioselective N-protection of 1H-indazole.

Key Protecting Groups for 1H-Indazole Nitrogen: A Comparative Analysis

The selection of a suitable protecting group is contingent upon its stability to downstream reaction conditions and the ease and selectivity of its removal. Here, we discuss the most widely employed and versatile protecting groups for 1H-indazole.

Protecting GroupIntroduction ConditionsCleavage ConditionsKey AdvantagesConsiderations
SEM (2-(Trimethylsilyl)ethoxymethyl)SEM-Cl, Base (e.g., NaH or Dicyclohexylmethylamine) in THFTBAF in THF; or aq. HCl in EtOHExcellent for directing N2-protection, enables C3-lithiation.[6][7]Two-step cleavage under certain conditions.
Boc (tert-Butoxycarbonyl)(Boc)₂O, Base (e.g., TEA, DMAP)Acidic conditions (e.g., TFA, HCl); or specific basic conditions (e.g., NaOMe in MeOH).[8][9]Generally stable, widely used in peptide synthesis.[10]Can be labile under some cross-coupling conditions.[11]
Bn (Benzyl)Benzyl bromide, Base (e.g., NaH, K₂CO₃) in DMF or THFCatalytic hydrogenation (e.g., H₂, Pd/C)Robust and stable to a wide range of conditions.Requires hydrogenation for removal, which may not be compatible with other functional groups.
Tr (Trityl)Trityl chloride, Base (e.g., Pyridine, DMAP)Mild acidic conditions (e.g., TFA)Bulky group can influence regioselectivity; cleaved under mild acidic conditions.[12][13]Steric hindrance can be a factor in its introduction.

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating, with explanations for each critical step to ensure reproducibility and a deeper understanding of the underlying chemistry.

Protocol 1: Regioselective N2-Protection with SEM Group

This protocol is particularly valuable for syntheses requiring subsequent functionalization at the C3 position of the indazole ring via directed lithiation.[6][7]

Workflow for N2-SEM Protection and C3-Functionalization

G Start 1H-Indazole Protection N2-SEM Protection (SEM-Cl, Base, THF) Start->Protection Lithiation C3-Lithiation (n-BuLi, THF, -78 °C) Protection->Lithiation Quench Electrophilic Quench (E+) Lithiation->Quench Deprotection SEM Deprotection (TBAF or HCl) Quench->Deprotection Product C3-Functionalized 1H-Indazole Deprotection->Product

Caption: Workflow for N2-SEM protection and subsequent C3-functionalization.

Materials:

  • 1H-Indazole

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Dicyclohexylmethylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • 0.5 N Sodium hydroxide (NaOH)

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-indazole (1.0 mmol) in anhydrous THF (10 mL).

  • Base Addition: To the solution, add dicyclohexylmethylamine (1.2 mmol, 1.2 equiv). The use of a hindered amine base favors the kinetic N2-protection.

  • SEM-Cl Addition: Add SEM-Cl (1.2 mmol, 1.2 equiv) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and quench with 0.5 N NaOH. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the N2-SEM protected indazole.

Deprotection of the SEM Group:

  • With TBAF: Treat the N2-SEM protected indazole with tetrabutylammonium fluoride (TBAF) in THF at reflux.[7]

  • With HCl: Reflux the N2-SEM protected indazole in a mixture of aqueous HCl and ethanol.[7]

Protocol 2: N1-Selective Protection with Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its general stability and well-established deprotection methods.[14]

Materials:

  • 1H-Indazole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve 1H-indazole (1.0 mmol) in anhydrous DCM (10 mL) in a flask under an inert atmosphere.

  • Reagent Addition: Add TEA (1.5 mmol, 1.5 equiv), DMAP (0.1 mmol, 0.1 equiv), and (Boc)₂O (1.2 mmol, 1.2 equiv) to the solution. The use of DMAP as a nucleophilic catalyst accelerates the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor for completion by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the organic layer. Purify the crude product by column chromatography to yield the N1-Boc protected indazole.

Deprotection of the Boc Group:

  • Acidic Cleavage: Treat the N1-Boc protected indazole with an acid such as trifluoroacetic acid (TFA) in DCM or with HCl in a suitable solvent.

  • Basic Cleavage: For certain substrates, the Boc group can be removed using sodium methoxide (NaOMe) in methanol.[8]

Protocol 3: N1-Selective Benzylation

The benzyl group is a robust protecting group, stable to a wide range of reaction conditions, making it suitable for multi-step syntheses.

Materials:

  • 1H-Indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a suspension of NaH (1.2 mmol, 1.2 equiv) in anhydrous THF or DMF at 0 °C under an inert atmosphere, add a solution of 1H-indazole (1.0 mmol) in the same solvent dropwise. The use of NaH in a polar aprotic solvent generally favors N1-alkylation.[1][4]

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.

  • Alkylation: Add benzyl bromide (1.1 mmol, 1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to obtain the N1-benzyl indazole.

Deprotection of the Benzyl Group:

  • Catalytic Hydrogenation: Subject the N1-benzyl indazole to catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

Orthogonal Protecting Group Strategies

In the synthesis of complex molecules bearing multiple reactive sites, the concept of orthogonal protection is paramount.[15][16] This strategy involves the use of protecting groups that can be removed under distinct conditions without affecting each other. For instance, an N1-Boc protected indazole can be selectively deprotected in the presence of an N-benzyl group on another part of the molecule, and vice versa.

G cluster_0 Orthogonal Protection Example Molecule Molecule with N1-Boc Indazole and O-Benzyl Group Boc_Deprotection Acidic Conditions (e.g., TFA) Molecule->Boc_Deprotection Bn_Deprotection Hydrogenolysis (H₂, Pd/C) Molecule->Bn_Deprotection Product1 N1-Deprotected Indazole Boc_Deprotection->Product1 Product2 O-Deprotected Phenol Bn_Deprotection->Product2

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Palladium Catalysts for Electron-Deficient Indazole Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Advanced Application Science) Topic: Cross-Coupling of Electron-Deficient Indazoles (N-Arylation & C-C Coupling)

Executive Summary: The Chemical Challenge

Electron-deficient indazoles present a distinct "push-pull" problem in palladium catalysis. The electron-withdrawing groups (EWGs) deactivate the nitrogen nucleophile (making N-arylation sluggish) while simultaneously increasing the acidity of the N-H bond, which can lead to rapid, non-selective deprotonation. Furthermore, the pyridine-like nitrogen (N2) is a potent σ-donor that can displace ligands and sequester the palladium center into an inactive "resting state" (Catalyst Poisoning).

This guide abandons generic "screening kits" in favor of a mechanistic approach: using bulky, electron-rich ligands to prevent N-coordination and precatalyst scaffolds to ensure immediate entry into the catalytic cycle.

Module 1: Catalyst & Ligand Architecture (The "Engine")

The Core Problem: Catalyst Poisoning

In electron-deficient systems, the oxidative addition step is rarely the bottleneck. The failure mode is typically reductive elimination or catalyst sequestration . The indazole N2 nitrogen binds to Pd(II) intermediates, forming a stable bis-heterocycle complex that halts turnover.

The Solution: Steric Bulk & Precatalysts

To solve this, you must use ligands that are spatially large enough to physically block the N2 nitrogen from binding to the metal center, while remaining electron-rich enough to facilitate oxidative addition.

Recommended Ligand Systems
Ligand ClassSpecific LigandBest For...Mechanistic Rationale
Dialkylbiaryl Phosphines tBuXPhos N-Arylation (General)The tert-butyl groups provide massive steric bulk, preventing N-indazole coordination. Excellent for electron-poor nucleophiles.
Dialkylbiaryl Phosphines BrettPhos N-Arylation (Weak Nucleophiles)Specifically designed for primary amines and weak nucleophiles. The methoxy groups on the ligand backbone assist in precatalyst activation.
Dialkylbiaryl Phosphines XPhos C-C Coupling (Suzuki)The "workhorse" for Suzuki coupling. High turnover numbers for heteroaryl chlorides.
NHC Ligands PEPPSI-IPr Difficult Substrates The "Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation" system is highly robust against heteroatom poisoning.
Protocol Recommendation: The "G3/G4" Standard

Stop using Pd(OAc)₂ + Ligand. The induction period required to reduce Pd(II) to Pd(0) allows the indazole to sequester the Pd(II) salt before the active catalyst forms.

  • Standard: Use Buchwald G3 or G4 precatalysts (e.g., tBuXPhos Pd G3). These contain the ligand pre-bound and a sacrificial amine unit that ensures 1:1 active species generation upon base addition.

Module 2: Regioselectivity (The "Steering")

Controlling N1 vs. N2 arylation is the most frequent support ticket we receive.

  • Thermodynamic Control (N1): The N1-arylated product is generally more stable (preserving the benzenoid aromaticity).

  • Kinetic Control (N2): N2 is more nucleophilic (pyridine-like lone pair), but N2-arylation disrupts the quinoid structure, making it less stable.

Decision Matrix: Regioselectivity Optimization

Regioselectivity Start Target Regioisomer? N1 N1-Selective (Thermodynamic) Start->N1 N2 N2-Selective (Kinetic) Start->N2 Cond1 Condition Set A: Solvent: Toluene or Dioxane Base: K3PO4 or Cs2CO3 Temp: High (100-110°C) N1->Cond1 Steric Is C7 Position Substituted? N2->Steric Mech1 Mechanism: Reversibility allows equilibration to stable N1 product Cond1->Mech1 Cond2 Condition Set B: Solvent: THF or DCM Base: NaH or LiOtBu Temp: Low (0-25°C) Mech2 Mechanism: Irreversible deprotonation at most acidic site Cond2->Mech2 Steric->Cond2 No ForceN1 Steric Clash forces N1 Steric->ForceN1 Yes (Large Group)

Figure 1: Decision tree for targeting N1 vs N2 regioisomers in indazole coupling.

Module 3: Troubleshooting Guides & FAQs

Guide A: The Reaction "Stalls" at 20% Conversion

Symptom: LCMS shows product formation starts but stops. Adding more catalyst doesn't help. Diagnosis: Catalyst Poisoning or Ligand Scavenging. The indazole product (or starting material) is binding to the Pd.[1] Corrective Protocol:

  • Switch to tBuXPhos Pd G3. The bulky tBu groups create a "roof" over the Pd, preventing the flat indazole N2 from coordinating.

  • Increase Concentration. Run the reaction at 0.5 M or 1.0 M. High concentration favors the bimolecular reductive elimination over the unimolecular decomposition/poisoning.

  • Check for "Hidden" Poisons. Electron-deficient indazoles with -CN or -NO2 groups can contain trace sulfur (if made via certain cyclization routes). Treat substrate with activated carbon or Cu scavengers before coupling.

Guide B: Protodehalogenation (The "Reduction" Problem)

Symptom: You are trying to couple a halo-indazole, but you get the de-halogenated indazole (H-indazole) instead of the coupled product. Diagnosis: This is a "Hydride Transfer" side reaction. It occurs when the oxidative addition complex waits too long for the transmetallation/amine binding. The base (especially alkoxides) or solvent acts as a hydride source. Corrective Protocol:

  • Remove Alcohol Sources. Do not use isopropanol or secondary alcohols.

  • Switch Base. Move from NaOtBu (strong hydride donor) to K₃PO₄ or Cs₂CO₃ (no hydrides).

  • Use a Non-Protic Solvent. Switch to Toluene or 1,4-Dioxane .

  • Add Water. Counter-intuitively, adding 1-5 equivalents of water can accelerate the coupling (via the Pd-hydroxide pathway) and outcompete the slow hydride transfer.

Guide C: N1 vs N2 Selectivity is Poor (Mixture)

Symptom: You get a 60:40 mixture of isomers. Diagnosis: The reaction is in a "middle ground" between kinetic and thermodynamic control. Corrective Protocol:

  • Push to Thermodynamics (N1): Increase temperature to 110°C and switch solvent to Xylene. Allow the reaction to "cook" longer to equilibrate to the N1 form.

  • Push to Kinetics (N2): This is harder with Pd-catalysis. Consider Copper Catalysis (Chan-Lam) at room temperature for N2 selectivity, or use a protecting group strategy (SEM-protection usually goes to N1, leaving N2 free, but this adds steps).

Module 4: Standard Operating Procedures (SOPs)

SOP-1: N-Arylation of Electron-Deficient Indazole (Buchwald-Hartwig)

For coupling an electron-poor indazole (nucleophile) with an aryl bromide.

  • Charge Vessel: In a glovebox or under Argon, add:

    • Indazole substrate (1.0 equiv)[2][3]

    • Aryl Bromide (1.1 equiv)

    • Base: K₃PO₄ (finely ground, anhydrous) (2.0 equiv)

    • Catalyst: tBuXPhos Pd G3 (2.0 mol%)

    • Ligand: tBuXPhos (2.0 mol%) (Adding extra free ligand stabilizes the active species)

  • Solvent: Add anhydrous t-Amyl Alcohol or 1,4-Dioxane (0.25 M concentration).

  • Reaction: Seal and heat to 80-100°C for 4-12 hours.

  • Workup: Filter through Celite/Silica pad (to remove Pd). Concentrate.

SOP-2: Suzuki Coupling of Halo-Indazole

For coupling a 5-bromo-4-nitroindazole (electrophile) with a boronic acid.

  • Charge Vessel:

    • Halo-indazole (1.0 equiv)

    • Boronic Acid (1.5 equiv)

    • Base: K₂CO₃ (3.0 equiv)

    • Catalyst: XPhos Pd G3 (1-2 mol%)

  • Solvent: 4:1 mixture of Dioxane:Water . (Water is critical for boronic acid activation).

  • Reaction: Heat to 60°C . (Note: Electron-deficient rings undergo oxidative addition easily; high heat may cause decomposition. Start low).

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition, 51(14), 3314-3332. Link

  • Lundgren, R. J., & Stradiotto, M. (2012). Key challenges in palladium-catalyzed C–N bond formation. Chemistry–A European Journal, 18(32), 9758-9769. Link

  • BenchChem Technical Division. (2025). Regioselectivity issues in the functionalization of indazoles. BenchChem Knowledge Base. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

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Validation & Comparative

A Methodological and Comparative Guide to the Crystallographic Analysis of Novel 3-chloro-5-(trifluoromethyl)indazole Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of biological activities.[1] The specific derivative, 3-chloro-5-(trifluoromethyl)indazole, presents a unique electronic profile due to its halogen and trifluoromethyl substituents, making it a compelling ligand for the development of novel therapeutic agents and materials. This guide provides a comprehensive framework for the synthesis, crystallization, and subsequent crystal structure analysis of its complexes. We will explore comparative synthetic methodologies, detail robust protocols for crystallization and X-ray diffraction, and delve into the interpretation of structural data, supported by computational and spectroscopic techniques. This document is intended to serve as a practical and logical roadmap for researchers navigating the challenges of bringing novel indazole complexes from concept to a fully characterized crystal structure, thereby accelerating the drug development process.

Part 1: The 3-chloro-5-(trifluoromethyl)indazole Ligand: A Profile

The functionality of a metal-organic complex is intrinsically linked to the electronic and steric properties of its constituent ligands. The 3-chloro-5-(trifluoromethyl)indazole molecule is a bifunctional ligand of significant interest. The pyrazole ring offers two nitrogen atoms (N1 and N2) as potential coordination sites, while the electron-withdrawing nature of both the chlorine atom at the 3-position and the trifluoromethyl group at the 5-position significantly modulates the electron density of the entire heterocyclic system. This electronic "pull" can influence the ligand's pKa, its coordination affinity to metal centers, and its propensity to engage in non-covalent interactions such as hydrogen and halogen bonding, which are critical for crystal packing and molecular recognition in biological systems.[1][2]

Understanding these intrinsic properties is the first step in designing complexes with desired geometries and stabilities. For instance, the choice of a metal precursor and reaction conditions can be tailored to favor coordination at either the N1 or N2 position, leading to distinct structural isomers with potentially different biological activities.

Part 2: Synthesis of Indazole Complexes: A Comparative Approach

The successful synthesis of a crystalline complex is the foundational step for any structural analysis. The choice of synthetic methodology can profoundly impact reaction time, yield, and purity. Here, we compare two common approaches.

Comparison of Synthetic Methodologies
FeatureConventional RefluxMicrowave-Assisted SynthesisRationale & Causality
Heating Mechanism Conductive heating (external)Direct dielectric heating (internal)Microwave heating is uniform and rapid, often preventing the formation of thermal decomposition byproducts common with prolonged external heating.
Reaction Time Hours to daysMinutes to hoursThe efficient energy transfer in microwave synthesis dramatically accelerates the reaction rate, increasing throughput.[3]
Yield Variable, often moderateGenerally higherRapid heating and shorter reaction times can minimize side reactions, leading to cleaner products and improved yields.[4]
Scalability Easily scalableCan be challenging for large scaleConventional glassware is readily available for large volumes, whereas specialized and costly reactors are needed for scaling up microwave synthesis.
Green Chemistry Higher solvent consumptionLower solvent consumptionShorter times and higher efficiency align with the principles of green chemistry by reducing energy and solvent use.[4]
Experimental Protocol: Microwave-Assisted Synthesis of a Generic M(II)-Indazole Complex

This protocol describes a generalized method for complexing 3-chloro-5-(trifluoromethyl)indazole (L) with a divalent metal chloride (e.g., ZnCl₂, CuCl₂).

  • Reagent Preparation: In a 10 mL microwave reaction vessel, dissolve 1 equivalent of 3-chloro-5-(trifluoromethyl)indazole in 5 mL of ethanol.

  • Ligand Deprotonation (Optional but Recommended): Add 1.1 equivalents of a non-coordinating base, such as triethylamine, to the solution to deprotonate the indazole N-H, facilitating coordination. Stir for 5 minutes. Causality: Deprotonation creates a more nucleophilic nitrogen atom, promoting a more stable and predictable coordination to the metal center.

  • Metal Addition: In a separate vial, dissolve 0.5 equivalents of the MCl₂ salt in 2 mL of ethanol. Add this solution dropwise to the stirred ligand solution. Causality: A 2:1 ligand-to-metal ratio is a common starting point for forming octahedral or square planar complexes. Slow addition prevents localized high concentrations that can lead to precipitation of starting materials.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Set the reaction parameters to a temperature of 100°C, a hold time of 30 minutes, and a maximum power of 200W.[3]

  • Isolation and Purification: After cooling, a precipitate should form. Collect the solid by vacuum filtration. Wash the product with cold ethanol (2 x 5 mL) to remove unreacted starting materials and then with diethyl ether (2 x 5 mL) to aid in drying.

  • Purity Assessment: Analyze the product using techniques like IR and NMR spectroscopy to confirm the formation of the complex before proceeding to crystallization.[5]

cluster_reaction Complexation Reaction cluster_workup Product Isolation L Dissolve Ligand (L) in Ethanol Mix Add M to L Solution (Dropwise) L->Mix M Dissolve Metal Salt (M) in Ethanol M->Mix MW Microwave Irradiation (100°C, 30 min) Mix->MW Cool Cool to RT MW->Cool Filt Vacuum Filtration Cool->Filt Wash Wash with Ethanol, then Diethyl Ether Filt->Wash Dry Dry Product Wash->Dry To Crystallization To Crystallization Dry->To Crystallization

Caption: Workflow for microwave-assisted synthesis of indazole complexes.

Part 3: The Art of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to slowly decrease the solubility of the complex, allowing molecules to self-assemble into an ordered lattice.

Comparative Crystallization Techniques
TechniqueDescriptionBest ForCausality
Slow Evaporation The solvent is allowed to evaporate slowly from a solution of the complex, gradually increasing its concentration.Thermally stable, non-volatile compounds.Simplicity. The slow increase in concentration provides ample time for nucleation and ordered crystal growth.
Vapor Diffusion A concentrated solution of the complex is sealed in a container with a larger reservoir of a miscible "anti-solvent" in which the complex is insoluble.Compounds sensitive to concentration changes.The anti-solvent vapor slowly diffuses into the complex's solution, gradually reducing its solubility at a controlled rate.
Liquid-Liquid Diffusion A solution of the complex is carefully layered with a less dense, miscible anti-solvent.Air-sensitive compounds or when precise control is needed.Diffusion occurs only at the interface of the two liquids, creating a very slow and controlled change in solvent environment, ideal for growing high-quality crystals.
Experimental Protocol: Crystallization via Vapor Diffusion
  • Prepare the Complex Solution: Dissolve 5-10 mg of the synthesized complex in a minimal amount of a "good" solvent (e.g., N,N-Dimethylformamide, DMF). The solution should be saturated or near-saturated.

  • Setup: Place this solution in a small, open vial (e.g., a 0.5 mL vial).

  • Prepare the Reservoir: In a larger, sealable jar (e.g., a 20 mL scintillation vial), add 2-3 mL of a miscible "anti-solvent" in which the complex is poorly soluble (e.g., diethyl ether).

  • Assemble the System: Place the small vial containing the complex solution inside the larger jar. Ensure the solution levels are such that there is no direct mixing. Seal the jar tightly.

  • Incubate: Leave the sealed system undisturbed in a location with a stable temperature and free from vibrations.

  • Monitor: Check for crystal growth daily. Crystals can appear within a day to several weeks.

Vapor Diffusion Crystallization Setup cluster_jar Sealed Jar inner_vial Inner Vial: Complex in 'Good' Solvent (e.g., DMF) p1 reservoir Reservoir: 'Anti-Solvent' (e.g., Diethyl Ether) p2 diffusion_label Anti-Solvent Vapor Diffuses Inward diffusion_label->inner_vial

Caption: Diagram of a vapor diffusion crystallization setup.

Part 4: Single-Crystal X-ray Diffraction: The Definitive Analysis

Once a suitable crystal is obtained, X-ray diffraction is used to determine the precise three-dimensional arrangement of atoms.

Start Obtain Single Crystal Mount Mount Crystal on Diffractometer Start->Mount Collect Data Collection (X-ray Exposure) Mount->Collect Reduce Data Reduction (Integration & Scaling) Collect->Reduce Solve Structure Solution (Phase Problem) Reduce->Solve Refine Structure Refinement Solve->Refine Validate Validation (CheckCIF) Refine->Validate Final Final Structure (CIF file) Validate->Final

Caption: Workflow for single-crystal X-ray diffraction analysis.

Workflow Explanation:

  • Data Collection: The crystal is mounted and bombarded with a focused beam of X-rays. The resulting diffraction pattern is recorded by a detector.

  • Data Reduction: The raw diffraction data is processed to yield a list of reflection intensities and their positions.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson function) to generate an initial electron density map and an approximate model of the molecule.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods to improve the atomic positions and thermal parameters.

  • Validation: The final structure is validated using software like PLATON and CheckCIF to ensure it is chemically sensible and meets crystallographic standards.

Part 5: Comparative Analysis of Indazole Complex Crystal Structures

While crystal structures for complexes of 3-chloro-5-(trifluoromethyl)indazole are not yet widely published, we can draw valuable comparisons from related, published indazole structures to understand the expected structural parameters and intermolecular interactions.

Table of Comparative Crystallographic Data
ParameterCompound A[6]Compound B[7]Expected for Target Complex
Formula C₈H₆ClN₃O₂C₁₇H₁₆ClN₃O₂SVariable (e.g., C₁₈H₁₀Cl₂F₆N₄M)
Crystal System MonoclinicOrthorhombicCommonly Monoclinic or Orthorhombic
Space Group P2₁/cPca2₁Centrosymmetric groups are common
Unit Cell a (Å) 3.8273 (2)8.1736 (12)5 - 15 Å
Unit Cell b (Å) 14.678 (6)22.504 (4)10 - 25 Å
Unit Cell c (Å) 15.549 (6)19.279 (3)10 - 25 Å
R-factor (R1) 0.0430.043< 0.05 for a good quality structure

This table uses data from published structures of different indazole derivatives to provide a reference frame for what researchers might expect when analyzing a novel 3-chloro-5-(trifluoromethyl)indazole complex.

Analysis of Intermolecular Interactions

The final crystal packing is governed by a network of non-covalent interactions. Hirshfeld surface analysis is a powerful tool to visualize and quantify these interactions.[8] For our target complexes, we anticipate:

  • Hydrogen Bonding: If the indazole N-H is not deprotonated, it can act as a hydrogen bond donor. Other groups in co-ligands can also participate.

  • Halogen Bonding: The chlorine atom at the C3 position can act as a Lewis acidic halogen bond donor, interacting with Lewis bases like oxygen or nitrogen atoms.

  • π-π Stacking: The aromatic indazole rings can stack on top of each other, contributing to crystal stability.

  • F···H/F···F Contacts: The trifluoromethyl group is a prolific participant in weak hydrogen bonds and other dipole-dipole interactions.

Part 6: Bridging the Gap: Integrating Computational and Spectroscopic Data

A crystal structure provides a definitive solid-state snapshot, but a comprehensive understanding requires correlation with other techniques.

  • Density Functional Theory (DFT): The experimental crystal structure serves as the ultimate benchmark for theoretical calculations. By optimizing the geometry of the complex using DFT, one can compare calculated bond lengths and angles with the high-precision X-ray data. A good correlation validates the chosen computational model, which can then be used to explore electronic properties like HOMO-LUMO gaps and molecular electrostatic potential surfaces.[9][10]

  • Spectroscopy:

    • FT-IR: The coordination of the indazole to a metal center will cause shifts in the vibrational frequencies of the N-H and C=N bonds. Comparing the IR spectra of the free ligand and the final complex provides direct evidence of successful coordination.[5]

    • NMR: While NMR is a solution-state technique, it is invaluable for confirming the purity of the ligand and the final product. Changes in the chemical shifts of the indazole protons upon complexation provide insight into the electronic changes occurring during the reaction.[11]

Conclusion

The structural analysis of 3-chloro-5-(trifluoromethyl)indazole complexes is a multifaceted process that extends from rational synthetic design to meticulous crystallographic refinement. This guide outlines a logical and experimentally grounded workflow to navigate this process. By combining robust synthetic and crystallization protocols with high-resolution X-ray diffraction and complementary computational and spectroscopic methods, researchers can gain a deep understanding of the three-dimensional architecture of these novel complexes. Such detailed structural knowledge is not merely an academic exercise; it is a critical prerequisite for understanding structure-activity relationships and rationally designing the next generation of indazole-based therapeutics.

References

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). Available at: [Link]

  • Simulating Metal-Imidazole Complexes. Available at: [Link]

  • Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. (2022). Biosciences Biotechnology Research Asia. Available at: [Link]

  • Computational analysis of molecular details on the interaction of C,N-cyclometalated 2H-indazole Ru(II) and Ir(III) complexes with cancer protein targets. (2025). ResearchGate. Available at: [Link]

  • On the interactions of indazole derivative with nucleosides – Toward modeling the cytotoxic activity mechanism. (2025). ResearchGate. Available at: [Link]

  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. (2016). MDPI. Available at: [Link]

  • Exploring the Hirshfeld Surface Analysis of an Indazole Derivative Compound. (2025). Available at: [Link]

  • Synthesis and biological evaluation of new indazole derivatives. (2025). ResearchGate. Available at: [Link]

  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. (2025). Journal of Chemical Health Risks. Available at: [Link]

  • Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. Available at: [Link]

  • Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. (2024). Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

  • Crystal structure of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases with In-vitro Cytotoxicity and DNA Cleavage Studies. (2017). Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Crystal Structure of 3-Chloro-1-Methyl-5-Nitro-1h-Indazole. (2015). ResearchGate. Available at: [Link]

  • 5-(trifluoromethyl)-1h-indazole-3-carboxylic acid (C9H5F3N2O2). PubChem. Available at: [Link]

  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (2013). Asian Journal of Chemistry. Available at: [Link]

  • Spectroscopic, structural and photophysical characterization of chloro-bridged iridium(iii) and rhodium(iii) dinuclear complexes with 1-phenyl-1H-pyrazole and their analogues with 1-(2,4-difluorophenyl)-1H-pyrazole. RSC Publishing. Available at: [Link]

  • Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. (2011). MDPI. Available at: [Link]

  • Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. (2023). Frontiers in Chemistry. Available at: [Link]

  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. (2022). MDPI. Available at: [Link]

  • Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach. (2025). Arabian Journal of Chemistry. Available at: [Link]

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Comparative biological activity of 5-CF3 vs 5-Cl indazole derivatives

[1][2]

Executive Summary: The Halogen-Methyl Mimicry Dilemma

In the optimization of indazole-based pharmacophores—widely used in kinase inhibitors (e.g., Axitinib, Entrectinib) and GPCR ligands—the substitution at the C5 position is a critical determinant of potency and metabolic fate. This guide compares two classic bioisosteres: the 5-Chloro (5-Cl) and the 5-Trifluoromethyl (5-CF3) substituents.

While often treated interchangeably during initial screening, these two moieties drive divergent biological outcomes. 5-Cl serves as a lipophilic anchor with moderate steric demand, often mimicking a methyl group but with electron-withdrawing properties.[1][2] 5-CF3 , conversely, acts as a "super-lipophilic" metabolic shield, significantly altering the indazole's pKa and occupying a steric volume comparable to an isopropyl group.[1][2]

Key Takeaway: Choose 5-Cl for restricted hydrophobic pockets and to fine-tune electronics without steric clash. Choose 5-CF3 to block metabolic oxidation, increase membrane permeability (CNS penetration), and fill expansive hydrophobic sub-pockets.[1][2]

Physicochemical Landscape

To rationally select between these derivatives, one must quantify their structural and electronic impact on the indazole core.

Table 1: Comparative Physicochemical Metrics[2][3]
Feature5-Chloro (5-Cl) 5-Trifluoromethyl (5-CF3) Impact on Biological Activity
Van der Waals Volume ~19 ų~40 ųSteric Fit: CF3 requires a larger hydrophobic pocket (approx.[1][2] 2x volume of Cl).[3]
Hansch

(Lipophilicity)
0.710.88Permeability: CF3 drives higher LogP, improving passive transport but risking poor solubility.[1][2]
Hammett

(Electronic)
0.230.54Acidity: CF3 is more electron-withdrawing, increasing the acidity of the indazole N-H (lower pKa), strengthening H-bond donation.[1][2]
C-X Bond Energy ~80 kcal/mol~116 kcal/molMetabolism: The C-F bond is metabolically inert; C-Cl is stable but susceptible to oxidative insertion in rare cases.
Bioisosteric Mimic Methyl (-CH3)Isopropyl (-CH(CH3)2)Design: Use Cl to replace methyl; use CF3 to replace larger alkyls or to block metabolism.[1][2]

Biological Activity & Mechanism of Action[5]

Potency and Binding Affinity
  • The 5-Cl Advantage: In kinase inhibitors targeting the ATP-binding cleft (e.g., VEGFR, CDK), the "gatekeeper" region or the back-pocket often has strict steric limitations.[1][2] The 5-Cl substituent provides necessary hydrophobic contact without inducing a steric clash. Data suggests that replacing 5-Cl with 5-CF3 in restricted pockets can lead to a 10-50 fold loss in potency due to steric repulsion.

  • The 5-CF3 Advantage: For targets with large, solvent-exposed hydrophobic patches (e.g., Cannabinoid receptors, LRRK2), the 5-CF3 group displaces "high-energy" water molecules from the binding site.[1][2] This entropy-driven "hydrophobic effect" often results in sub-nanomolar affinity and longer residence times compared to the chloro-analog.

Metabolic Stability & Pharmacokinetics (PK)

The 5-position of the indazole ring is electronically activated and prone to Cytochrome P450 (CYP)-mediated oxidation.

  • Metabolic Blocking: Both groups block direct oxidation at C5. However, 5-CF3 exerts a stronger long-range deactivating effect on the entire benzene ring, protecting the adjacent C4 and C6 positions from metabolic attack more effectively than chlorine.[2]

  • CNS Penetration: 5-CF3 derivatives typically exhibit higher Brain-to-Plasma ratios (

    
    ) due to increased lipophilicity, making them superior candidates for neurodegenerative targets (e.g., LRRK2 inhibitors for Parkinson's).[1][2]
    
Diagram: SAR Decision Logic

The following decision tree illustrates the logical flow for selecting between 5-Cl and 5-CF3 based on structural biology and PK data.

SAR_Decision_TreeStartIndazole Optimization(C5 Position)Pocket_SizeBinding Pocket Analysis:Is the hydrophobic pocket restricted?Start->Pocket_SizeRestrictedYes (Restricted)Pocket_Size->RestrictedTight FitOpenNo (Open/Solvent Exposed)Pocket_Size->OpenLarge VolumeSelect_ClSelect 5-Cl(Mimics Methyl, Low Steric Clash)Restricted->Select_ClMetabolismMetabolic Liability?(Rapid Clearance via CYP)Open->MetabolismSelect_CF3Select 5-CF3(Fills Volume, Displaces Water)Metabolism->Select_CF3High ClearanceCheck_CNSTarget Location:CNS vs. PeripheryMetabolism->Check_CNSStableCheck_CNS->Select_ClPeripheral (Avoid Lipophilicity)Check_CNS->Select_CF3CNS (Need High LogP)

Caption: Decision matrix for selecting 5-Cl vs 5-CF3 based on binding pocket volume, metabolic stability requirements, and target tissue localization.

Experimental Protocols

To validate the choice between these derivatives, the following workflows are recommended.

Synthesis: Installing the Substituents
  • 5-Cl Indazole: Typically achieved via electrophilic aromatic substitution (chlorination) of the indazole core or cyclization of 5-chloro-2-fluorobenzaldehyde.[2]

  • 5-CF3 Indazole: Direct trifluoromethylation is difficult. The preferred route is Rh(III)-catalyzed C-H activation or cyclization of trifluoromethyl-containing precursors.[2]

Protocol: Rh(III)-Catalyzed Synthesis of 5-CF3 Indazoles

Source: Adapted from recent C-H activation methodologies (See Ref 1).

  • Reagents: Azobenzene derivative (substrate),

    
     (catalyst, 2.5 mol%), 
    
    
    (additive, 10 mol%), and a trifluoromethyl-imidoyl sulfoxonium ylide (CF3 source).[1][2]
  • Reaction: Dissolve reactants in DCE (1,2-Dichloroethane).

  • Conditions: Heat to 100°C for 12 hours in a sealed tube under

    
    .
    
  • Work-up: Cool to room temperature, filter through Celite, and concentrate.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm 5-CF3 insertion via 19F NMR (Look for singlet around -62 ppm).

In Vitro Metabolic Stability Assay (Microsomal)

Purpose: To quantify the "Metabolic Shield" effect of CF3 vs Cl.

  • Preparation: Prepare 10 mM stock solutions of 5-Cl-Indazole and 5-CF3-Indazole in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human or mouse).[1][2]

  • Initiation: Add NADPH regenerating system. Incubate at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).[1][2]
    
    • Expectation: 5-CF3 analogs typically show 2-4x lower

      
       than 5-Cl analogs if the metabolic soft-spot is the aromatic ring.
      

Visualizing the Interaction

The following diagram illustrates the molecular interaction difference. The 5-CF3 group induces a stronger dipole and occupies more space, potentially strengthening Hydrogen Bonds at the N1/N2 position due to electron withdrawal.

Interaction_MapIndazole_CoreIndazole CoreSubstituentC5 SubstituentIndazole_Core->SubstituentCl_Effect5-Cl:Modest WithdrawalFits Small PocketsSubstituent->Cl_EffectCF3_Effect5-CF3:Strong Withdrawal (pKa ↓)High Steric BulkSubstituent->CF3_EffectNH_BondN-H...AcceptorHydrophobic_PocketHydrophobic PocketCl_Effect->NH_BondModerate EffectCl_Effect->Hydrophobic_PocketGood Fit (Restricted)CF3_Effect->NH_BondStrengthens H-Bond(More Acidic NH)CF3_Effect->Hydrophobic_PocketClash (Restricted)Perfect Fit (Large)

Caption: Mechanistic impact of C5 substitution on binding pocket compatibility and H-bond donor capability.[1][2]

References

  • Synthesis of CF3-Indazoles via Rh(III)-Catalyzed C-H [4+1] Annulation. Source: National Institutes of Health (PMC).[2] URL:[Link][1][2]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents. Source: Chemical Science (RSC).[1][2] URL:[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Source: MDPI (Pharmaceuticals).[1][2] URL:[Link][1][2]

  • Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors. Source: ACS Medicinal Chemistry Letters. URL:[Link][1][2]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Source: Molecules (MDPI).[1][2] URL:[Link][1][2]

A Comparative Guide to the Binding Affinity of 3-Substituted Indazoles as PI3Kα Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery researchers and medicinal chemists, the indazole scaffold has emerged as a "privileged" structure, particularly in the realm of kinase inhibition.[1][2] Its unique bicyclic system, serving as a bioisostere for structures like indole, provides an excellent framework for developing potent and selective therapeutic agents.[1] This guide offers an in-depth comparison of a specific class of these compounds—3-substituted 5-trifluoromethyl indazoles and their analogs—focusing on their binding affinity for the Phosphoinositide 3-kinase alpha (PI3Kα) enzyme, a critical target in cancer therapy.[3] We will delve into the structure-activity relationships (SAR), compare their performance against alternative inhibitors, and provide detailed experimental protocols for robust binding affinity determination.

The trifluoromethyl group is a common substituent in medicinal chemistry, often added to enhance metabolic stability, lipophilicity, and binding affinity through potent electronic interactions.[4] When incorporated into the indazole scaffold, it can significantly influence the compound's pharmacological profile. This guide will use a series of 3-ethynyl-1H-indazoles, which target the PI3K/AKT/mTOR signaling pathway, as a central case study to illustrate these principles.[5]

The PI3K/AKT/mTOR Pathway: A Critical Target in Oncology

The PI3K/AKT/mTOR signaling cascade is a fundamental cellular pathway that governs cell growth, proliferation, survival, and metabolism.[6] Its frequent dysregulation and hyperactivation in a wide range of human cancers have made it one of the most sought-after targets for therapeutic intervention.[7][8]

PI3Kα, a key component of this pathway, is a lipid kinase that phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[9] This second messenger, PIP3, recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then modulates a host of cellular processes that contribute to tumorigenesis.[9] The development of small molecule inhibitors that are competitive with ATP and block the catalytic activity of PI3Kα is, therefore, a validated strategy in oncology.[3][9]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth, Proliferation, Survival mTORC1->Cell_Growth Promotes Indazole 3-Ethynyl-1H-Indazole (e.g., Compound 10) Indazole->PI3K Inhibits Alpelisib Alpelisib (BYL-719) (Alternative) Alpelisib->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Comparative Binding Affinity: Indazoles vs. Alternatives

A structure-activity relationship (SAR) study of 3-ethynyl-1H-indazole derivatives revealed their potential as potent inhibitors of the PI3K pathway.[9][10] The inhibitory activity of these compounds is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While not a direct measure of binding affinity (which is given by the dissociation constant, Kd), the IC50 value is a widely accepted and crucial parameter in drug discovery for assessing a compound's potency.

Here, we compare the performance of a lead 3-ethynyl-1H-indazole compound against PI3Kα with a clinically approved PI3Kα-selective inhibitor, Alpelisib (BYL-719), and an isosteric pyrazolopyridine analog to highlight the importance of the indazole scaffold.

Table 1: Comparative Inhibitory Potency against PI3Kα

Compound IDScaffold3-Position SubstituentPI3Kα IC50 (nM)Reference
Compound 10 Indazole-(C≡C)-(4-pyridyl)361[9]
Alpelisib (BYL-719) 2-AminothiazoleN/A5[11]
Compound 20 Pyrazolopyridine-(C≡C)-(4-pyridyl)3050[9]

Expert Insights on Structure-Activity Relationship (SAR):

  • The Indazole Core is Critical : The data clearly demonstrates the superiority of the indazole scaffold in this context. The isosteric replacement of the indazole ring in Compound 10 with a pyrazolopyridine ring (Compound 20) resulted in a nearly 10-fold loss of activity against PI3Kα.[9] This underscores the importance of the indazole nucleus for optimal interaction within the ATP-binding pocket of the kinase.

  • Hinge-Binding Interactions : Computational docking studies suggest that the potency of these indazole derivatives stems from key hydrogen bonding interactions with residues in the hinge region of the kinase, particularly with the backbone carbonyl of Valine851.[5] The N-2 atom of the indazole ring and the protonated nitrogen of the pyridine substituent are crucial for anchoring the inhibitor in the active site.[5]

  • Comparison with a Clinical Inhibitor : Alpelisib (BYL-719), a highly potent and selective PI3Kα inhibitor, provides a benchmark for the potency that can be achieved.[11][12] While Compound 10 is less potent than Alpelisib, its nanomolar activity validates the 3-ethynyl-1H-indazole scaffold as a promising starting point for further optimization to develop clinical candidates.[9]

Experimental Methodologies for Binding Affinity Determination

To ensure the trustworthiness and reproducibility of binding affinity data, rigorous and well-controlled experimental protocols are essential. Below, we provide detailed methodologies for two key techniques: a Fluorescence Polarization (FP) assay for determining inhibitory potency (IC50) and an Isothermal Titration Calorimetry (ITC) experiment for direct measurement of the binding affinity (Kd) and thermodynamics.

Methodology 1: Fluorescence Polarization (FP) Competitive Binding Assay

FP is a robust, solution-based technique ideal for high-throughput screening and determination of IC50 values.[13] It measures the change in the polarization of fluorescent light emitted from a small, fluorescently-labeled ligand (tracer) upon binding to a larger protein. An unlabeled inhibitor will compete with the tracer for binding to the protein, causing a decrease in polarization.[11][14]

FP_Workflow start Start prep 1. Reagent Preparation - Kinase (PI3Kα) - Fluorescent Tracer - Test Compounds (Indazoles) - Assay Buffer start->prep dispense 2. Dispense Reagents Add kinase and tracer to all wells of a 384-well plate. prep->dispense titrate 3. Compound Titration Create serial dilutions of test compounds and add to wells. dispense->titrate incubate 4. Incubation Incubate plate at room temperature to reach binding equilibrium. titrate->incubate read 5. FP Measurement Read fluorescence polarization on a microplate reader. incubate->read analyze 6. Data Analysis Plot % Inhibition vs. [Inhibitor] and fit to a sigmoidal curve to determine IC50. read->analyze end End analyze->end

Caption: Experimental workflow for a Fluorescence Polarization (FP) assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of purified recombinant PI3Kα enzyme in a suitable assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

    • Prepare a stock solution of a fluorescently-labeled ATP-competitive tracer known to bind PI3Kα. The final concentration of the tracer should be below its Kd for the enzyme to ensure assay sensitivity.[15]

    • Prepare serial dilutions of the 3-substituted 5-trifluoromethyl indazole test compounds and control inhibitors (e.g., Alpelisib) in DMSO, followed by a further dilution in the assay buffer.

  • Assay Plate Setup:

    • Use a low-volume, black, 384-well microplate to minimize non-specific binding and background fluorescence.[15]

    • Add a fixed volume of the PI3Kα enzyme solution to each well (except for no-enzyme controls).

    • Add a fixed volume of the fluorescent tracer solution to each well.

  • Compound Addition:

    • Add the serially diluted test compounds to the appropriate wells. Include controls for 100% inhibition (high concentration of a known potent inhibitor) and 0% inhibition (buffer/DMSO vehicle).

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium. This time should be optimized during assay development.

  • Fluorescence Polarization Measurement:

    • Measure the fluorescence polarization on a microplate reader equipped with appropriate excitation and emission filters for the chosen fluorophore. The reader measures the intensity of light emitted parallel and perpendicular to the plane of excitation.

  • Data Analysis:

    • The raw polarization values (mP) are converted to percent inhibition relative to the high and low controls.

    • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC50 value for each compound.

Methodology 2: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing the thermodynamics of binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) in a single, label-free experiment.[4][16]

Step-by-Step Protocol:

  • Sample Preparation:

    • Express and purify PI3Kα to a high degree of homogeneity.

    • Prepare a concentrated stock solution of the 3-substituted 5-trifluoromethyl indazole inhibitor.

    • Crucially, both the protein and the inhibitor solution must be prepared in the exact same, extensively dialyzed buffer to minimize heats of dilution, which can mask the true binding signal.[17] A common buffer is 20 mM Tris pH 8.0, 150 mM NaCl, 1 mM TCEP.

    • Degas both solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter cell.[17]

  • Instrument Setup:

    • Thoroughly clean the ITC instrument (e.g., a MicroCal ITC200) sample cell and syringe.

    • Set the experimental temperature (e.g., 25°C), stirring speed, and reference power.

  • Loading the Calorimeter:

    • Carefully load the PI3Kα solution into the sample cell (typically ~200 µL), avoiding the introduction of bubbles.[18] A typical starting concentration is 10-50 µM.[17]

    • Load the inhibitor solution into the injection syringe (typically ~40 µL). The inhibitor concentration should be 10-20 times that of the protein concentration to ensure saturation is reached.[19]

  • Titration Experiment:

    • Perform an initial small injection (e.g., 0.5 µL) to remove any material that may have diffused from the syringe into the cell, which is typically discarded from the data analysis.

    • Proceed with a series of small, precisely controlled injections (e.g., 19 injections of 2 µL each) of the inhibitor into the protein solution. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells after each injection.

  • Data Analysis:

    • The raw data appears as a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit this binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's analysis software (e.g., Origin). This fitting process yields the binding constant (Ka, from which Kd = 1/Ka is calculated), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Concluding Remarks and Future Perspectives

The 3-substituted indazole scaffold, particularly when functionalized with groups like trifluoromethyl and ethynyl moieties, represents a highly valuable starting point for the development of potent and selective kinase inhibitors.[5][13] As demonstrated, these compounds can achieve nanomolar potency against critical oncology targets like PI3Kα.

While IC50 values from assays like FP provide essential data for initial screening and SAR studies, a deeper understanding of the binding event requires thermodynamic characterization through techniques like ITC. Determining the Kd provides a true measure of affinity, and understanding the enthalpic and entropic drivers of binding can guide rational drug design efforts to optimize both potency and selectivity.

Future research should focus on obtaining direct binding affinity data (Kd) for this class of indazoles against PI3Kα and its isoforms. Comparing the full thermodynamic profiles of indazole-based inhibitors with other scaffolds will provide invaluable insights into the specific molecular interactions that confer high affinity and selectivity, ultimately accelerating the development of next-generation targeted cancer therapies.

References

  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
  • BenchChem. (2025). Literature review on the discovery of indazole-containing compounds. BenchChem.
  • UroToday. (2021). PI3K/AKT/mTOR Inhibitors for Prostate Cancer – Finally Hints of a Breakthrough. UroToday.
  • Serafim, R. A., et al. (2010). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry, 53(23), 8368-8375.[9]

  • Janku, F., et al. (2018). The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. Molecular Biology Reports, 48(8), 6265-6275.[5]

  • Massacesi, C., et al. (2016). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation.
  • Serafim, R. A., et al. (2010). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. PMC.[9]

  • PubMed. (2010). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-kinase signaling pathway. PubMed.[10]

  • Selleck Chemicals. (2024). Alpelisib (BYL719). Selleckchem.com.[11]

  • Figshare. (2010). Design, Synthesis, and Structure−Activity Relationships of 3-Ethynyl-1H-indazoles as Inhibitors of the Phosphatidylinositol 3-Kinase Signaling Pathway. Figshare.

  • Taylor, C. W., & Tovey, S. C. (2010). Analysis of protein-ligand interactions by fluorescence polarization. PMC.[13]

  • BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization. BMG Labtech.[14]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Molecular Devices.[15]

  • Singh, R., et al. (2015). Discovery of Novel and Orally Bioavailable Inhibitors of PI3 Kinase Based on Indazole Substituted Morpholino-Triazines. PMC.[3]

  • BenchChem. (2025). A Head-to-Head Comparison of Pan-PI3K Inhibitors: GDC-0941 (Pictilisib) vs. BKM120 (Buparlisib) in Cancer Research. BenchChem.[9]

  • Expert Opinion on Investigational Drugs. (2021). Alpelisib for the treatment of PIK3CA-mutated, hormone receptor-positive, HER2-negative metastatic breast cancer. Taylor & Francis Online.[12]

  • Sharma, G., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing.[2]

  • Velazquez-Campoy, A., et al. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Methods in Molecular Biology, 715, 25-43.[20]

  • MDPI. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. MDPI.[21]

  • MDPI. (2025).
  • ResearchGate. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. ResearchGate.[22]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols, 1(1), 186-191.[16]

  • protocols.io. (2025). Isothermal Titration Calorimetry ITC. protocols.io.[18]

  • National Cancer Institute. (n.d.). Isothermal Titration Calorimetry (ITC) – iTC200. OSTR - National Cancer Institute.[19]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School.[17]

Sources

Comparative Guide: Mass Spectrometry Profiling of Halogenated Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Halogenated Indazoles Content Type: Publish Comparison Guide

Executive Summary

Halogenated indazoles represent a critical scaffold in modern drug discovery (e.g., anti-cancer kinase inhibitors) and forensic toxicology (e.g., synthetic cannabinoid receptor agonists like 5F-MDMB-PINACA). The introduction of halogen atoms (F, Cl, Br, I) at the 4, 5, 6, or 7-positions of the indazole ring significantly alters metabolic stability and receptor affinity. However, it also introduces distinct mass spectrometric (MS) signatures essential for structural elucidation.

This guide compares the fragmentation performance of various halogenated indazole analogs, evaluating how halogen identity and position influence ionization efficiency, bond cleavage energetics, and isotopic distinctiveness in both Electron Ionization (EI) and Electrospray Ionization (ESI).

Technical Comparison: The Halogen Effect

The choice of halogen dictates the fragmentation pathway due to variations in Carbon-Halogen (C-X) bond dissociation energy (BDE) and isotopic distribution.

Bond Stability & Fragmentation Intensity

The "performance" of a mass spec assay often hinges on whether the diagnostic halogen is retained or lost during ionization.

FeatureFluoro-Indazoles (C-F) Chloro-Indazoles (C-Cl) Bromo-Indazoles (C-Br) Iodo-Indazoles (C-I)
Bond Energy Very High (~485 kJ/mol)Moderate (~327 kJ/mol)Low (~285 kJ/mol)Very Low (~213 kJ/mol)
Fragmentation Behavior Retained. The C-F bond rarely breaks. The molecular ion usually retains the fluorine.Mixed. C-Cl cleavage competes with other pathways (e.g., amide cleavage).Labile. Significant neutral loss of Br• or HBr is common, especially in EI.Highly Labile. C-I cleavage is often the base peak pathway; I• loss is dominant.
Isotopic Signature Monoisotopic (100%

F). No "M+2" peak.
Distinct "M+2" peak (~32% height of M).Distinct "M+2" peak (~97% height of M).Monoisotopic (100%

I). No "M+2" peak.
Diagnostic Value High for accurate mass (mass defect is negative).High for pattern matching (Isotope cluster).Very High for pattern matching (1:1 doublet).Low (often lost); High mass defect.
Regioisomer Differentiation (Positional Performance)

Distinguishing a 5-fluoro-indazole from a 6-fluoro-indazole is a common analytical bottleneck.

  • EI-MS Performance: Generally poor for positional isomers. The radical cation (

    
    ) internal energy is too high, leading to identical lower-mass fragments (e.g., 
    
    
    
    109 for the fluoro-indazole core) regardless of starting position.
  • ESI-MS/MS Performance: Superior. Soft ionization allows for "energy-resolved" MS/MS.

    • Protocol Insight: At lower collision energies (CE ~10-20 eV), 5-substituted indazoles often show higher stability of the protonated precursor

      
       compared to 7-substituted isomers due to steric shielding of the 
      
      
      
      -protonation site.

Mechanism & Pathways (Visualization)

The following diagram contrasts the fragmentation pathways of a generic 5-Bromo-Indazole-3-Carboxamide derivative under EI (Hard) vs. ESI (Soft) conditions.

IndazoleFragmentation Precursor 5-Bromo-Indazole Derivative (Intact Molecule) EI_Ion EI: Radical Cation [M]•+ (High Internal Energy) Precursor->EI_Ion 70 eV Electron Impact ESI_Ion ESI: Protonated [M+H]+ (Low Internal Energy) Precursor->ESI_Ion Electrospray (+) Frag_Br_Loss Fragment A: [M - Br]+ (Loss of Halogen Radical) EI_Ion->Frag_Br_Loss Homolytic Cleavage (Weak C-Br bond) Frag_Core Fragment B: Indazole Core (m/z ~195/197 doublet) EI_Ion->Frag_Core Ring Cleavage Frag_Amide Fragment C: Amide Cleavage (Neutral Loss of Tail) ESI_Ion->Frag_Amide CID (Collision Induced) Amide Bond Break Frag_Acylium Fragment D: Acylium Ion (Retains Br) Frag_Amide->Frag_Acylium Rearrangement

Figure 1: Divergent fragmentation pathways for 5-bromo-indazoles. EI favors direct halogen loss due to radical instability, while ESI favors amide bond cleavage, retaining the halogen on the core fragment.

Validated Experimental Protocol

To ensure reproducibility and accurate identification, the following self-validating workflow is recommended. This protocol is designed to distinguish halogenated analogs from non-halogenated impurities.

Phase 1: Sample Preparation
  • Solvent Choice: Dissolve 1 mg of sample in Methanol (LC-MS grade) . Avoid Acetonitrile for initial stock if analyzing brominated compounds, as trace impurities can sometimes catalyze halogen exchange in stored solutions.

  • Concentration: Dilute to 1 µg/mL for ESI-MS/MS or 10 µg/mL for GC-MS (EI).

Phase 2: GC-MS (EI) Screening (The "Fingerprint")
  • Column: DB-5MS or equivalent (30m x 0.25mm).

  • Inlet Temp: 280°C.

  • Source Temp: 230°C.

  • Validation Step: Check the isotope ratio of the molecular ion.

    • If Cl: Expect M and M+2 peaks (3:1 ratio).[1]

    • If Br: Expect M and M+2 peaks (1:1 ratio).

    • If F: Expect single peak.

  • Causality: High source temperatures can degrade thermally labile iodo-indazoles. If I-indazole is suspected, lower source temp to 200°C.

Phase 3: LC-QTOF (ESI) Confirmation (The "Structure")
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Ionization: Positive Mode (+).

  • Experiment: Run Data Dependent Acquisition (DDA) with a collision energy ramp (10-40 eV).

  • Self-Validating Check: Look for the "Indazole Acylium Ion" (typically

    
     145 for non-halo, 163 for fluoro, 179/181 for chloro). If this core fragment is missing the halogen, the halogen was likely on the cleavable "tail" group, not the indazole core.
    

Comparative Data Summary

The table below summarizes characteristic ions for a generic Indazole-3-Carboxamide scaffold (e.g., ADB-BUTINACA analogs) modified at the 5-position.

Compound AnalogPrecursor Ion (ESI)Key Fragment 1 (Core)Key Fragment 2 (Linker)Isotope Pattern
5-H (Unsubstituted)


145.04 (Acylium)

213.1 (Amide cleavage)
None
5-Fluoro


163.03 (Acylium+F)

231.1 (Retains F)
None
5-Chloro


179.00 / 181.00

247.1 / 249.1
3:1 (M:M+2)
5-Bromo


223.95 / 225.95

291.0 / 293.0
1:1 (M:M+2)

Note: The "Core" fragment is the most reliable diagnostic marker. In ESI, the halogen on the indazole ring is rarely lost, making the mass shift of the core fragment (e.g., 145


 163 for F) definitive proof of core halogenation versus tail halogenation.

References

  • Banister, S. D., et al. (2015). "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs." ACS Chemical Neuroscience. Available at: [Link]

  • Cannaert, A., et al. (2020). "Detection and Activity Profiling of Synthetic Cannabinoids." Analytical Chemistry. Available at: [Link]

  • McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books.
  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2023). "Synthetic Cannabinoids in Europe – A Review." Available at: [Link]

  • Stove, C. P., et al. (2023). "Recent Trends in the Analysis of Synthetic Cannabinoids." Clinical Chemistry. Available at: [Link]

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Safety Operating Guide

Proper Disposal of 3-Chloro-5-(trifluoromethyl)-1H-indazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment

Understanding the potential hazards of 3-Chloro-5-(trifluoromethyl)-1H-indazole is the critical first step in its safe handling and disposal. Based on analogous compounds, this chemical should be treated as hazardous waste.

Key Potential Hazards:

  • Acute Toxicity: Similar indazole derivatives are harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin and Eye Irritation: The presence of a chloro- group and the indazole ring suggests that the compound is likely to cause skin and serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory irritation.[1][2]

  • Environmental Hazards: As a halogenated organic compound, improper disposal can lead to long-term environmental contamination. Halogenated compounds are of particular concern for their persistence and potential to form toxic byproducts.

Hazard Statement (Inferred)Classification (Inferred)Precautionary Measures
H302: Harmful if swallowedAcute toxicity, oralDo not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[1]
H312: Harmful in contact with skinAcute toxicity, dermalWear protective gloves and clothing. If on skin, wash with plenty of soap and water.[1]
H315: Causes skin irritationSkin corrosion/irritationWear protective gloves. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[1][2]
H319: Causes serious eye irritationSerious eye damage/eye irritationWear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
H332: Harmful if inhaledAcute toxicity, inhalationAvoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Respiratory tract irritation)Use only outdoors or in a well-ventilated area. Avoid breathing dust. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2]

Personal Protective Equipment (PPE)

Prior to handling 3-Chloro-5-(trifluoromethyl)-1H-indazole for any purpose, including disposal, the following PPE is mandatory:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[3]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber (minimum 0.4 mm thickness), and inspect them for any tears or punctures before use.[4]

  • Protective Clothing: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: All handling of this compound should be done in a certified chemical fume hood.[3] If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Step-by-Step Disposal Protocol

All disposal activities must strictly adhere to federal, state, and local regulations.[4] This compound is classified as a halogenated organic waste and must be disposed of as hazardous chemical waste.

Step 1: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Solid Waste: Collect pure 3-Chloro-5-(trifluoromethyl)-1H-indazole, and any contaminated solids (e.g., weighing paper, paper towels) in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container.

  • Sharps Waste: Contaminated needles, syringes, or other sharps must be placed in a designated sharps container.

  • Do Not Mix: Never mix this waste with other waste streams, particularly with strong oxidizing agents, acids, or bases, as this could lead to violent reactions.[3]

Step 2: Waste Container Labeling

All waste containers must be clearly and accurately labeled.

  • Use a "Hazardous Waste" label.

  • Clearly write the full chemical name: "3-Chloro-5-(trifluoromethyl)-1H-indazole".

  • List all components of a mixture, including solvents and their approximate percentages.

  • Indicate the hazards (e.g., "Toxic," "Irritant").

  • Keep the container closed at all times, except when adding waste.

Step 3: Storage of Waste

Store waste containers in a designated satellite accumulation area.

  • The storage area should be in a well-ventilated location, away from heat and sources of ignition.[5]

  • Ensure the storage area has secondary containment to capture any potential leaks.

  • Store waste containers in a secure location to prevent unauthorized access.

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.

Emergency Procedures: Spills and Exposure

In Case of a Spill:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Secure the Area: Prevent unauthorized personnel from entering the spill zone.

  • PPE: If you are trained and it is safe to do so, don appropriate PPE, including respiratory protection.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collection: Carefully collect the absorbed material and any contaminated debris and place it in a sealed, labeled hazardous waste container.[1]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Disposal Workflow Diagram

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal Solid Solid Waste (Pure Compound, Contaminated PPE) SolidContainer Labeled 'Halogenated Solid Waste' Container Solid->SolidContainer Liquid Liquid Waste (Solutions) LiquidContainer Labeled 'Halogenated Liquid Waste' Container Liquid->LiquidContainer Sharps Contaminated Sharps SharpsContainer Designated Sharps Container Sharps->SharpsContainer SAA Satellite Accumulation Area (Secure, Ventilated, Secondary Containment) SolidContainer->SAA LiquidContainer->SAA SharpsContainer->SAA EHS EHS Pickup Request SAA->EHS Disposal Licensed Hazardous Waste Facility (e.g., Incineration) EHS->Disposal

Caption: Waste disposal workflow for 3-Chloro-5-(trifluoromethyl)-1H-indazole.

References

  • Benchchem. (n.d.). Proper Disposal of 3-Amino-4,5,6,7-tetrahydro-1H-indazole: A Guide for Laboratory Professionals.
  • BASF. (2026, February 5). Safety data sheet.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, June 24). SAFETY DATA SHEET.
  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Retrieved from University of Wisconsin-Milwaukee website.
  • University of Washington. (2025, February 28). Imidazole.
  • Electronic Code of Federal Regulations. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet.
  • Fisher Scientific. (2011, August 9). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • Studylib. (n.d.). Imidazole SOP: Safety & Handling Procedures.
  • Legal Information Institute, Cornell Law School. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Occupational Safety and Health Administration. (2020, December 15). 1-CHLORO-4-TRIFLUOROMETHYLBENZENE.
  • Santa Cruz Biotechnology. (2016, April 1). SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Thermo Scientific Acros. (n.d.). 3-Chloro-1H-indazole, 99% 5 g.
  • Sigma-Aldrich. (n.d.). 3-Chloro-6-(trifluoromethyl)-1H-indazole.
  • BuyersGuideChem. (n.d.). 3-Chloro-5-(trifluoromethyl)-1H-indazole suppliers and producers.
  • GovInfo. (2019, November 25). Federal Register/Vol. 84, No. 227/Monday, November 25, 2019/Rules and Regulations.
  • Fisher Scientific. (2011, May 20). SAFETY DATA SHEET.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS.
  • Gsrs. (n.d.). 3-CHLORO-1H-INDAZOLE.

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×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-5-(trifluoromethyl)-1H-indazole

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